Pkc-IN-1
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2S,5R)-2,5-dimethyl-4-(oxan-4-ylmethyl)piperazin-1-yl]-[3-[(5-fluoro-2-methylpyrimidin-4-yl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37FN8O2/c1-15-12-33(16(2)11-32(15)13-18-6-8-36-9-7-18)24(35)34-14-19-21(25(34,4)5)30-31-22(19)29-23-20(26)10-27-17(3)28-23/h10,15-16,18H,6-9,11-14H2,1-5H3,(H2,27,28,29,30,31)/t15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXZBPBWIGORKP-CVEARBPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN([C@@H](CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37FN8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: PKC-IN-1 Mechanism of Action
This technical guide details the mechanism of action, pharmacological profile, and experimental validation of PKC-IN-1 (CAS: 1092522-79-4), a potent, ATP-competitive small molecule inhibitor targeting conventional Protein Kinase C (cPKC) isoforms.
Executive Summary
PKC-IN-1 is a selective, reversible, ATP-competitive inhibitor of the Protein Kinase C (PKC) family, exhibiting nanomolar potency against conventional isoforms (cPKC:
Key Pharmacological Characteristics[2][3][4][5]
-
Chemical Class: Maleimide derivative (ATP-mimetic).
-
Primary Targets: PKC
( 10.4 nM), PKC ( 5.3 nM).[1] -
Mechanism: Competitive displacement of ATP at the catalytic cleft (C3 domain).
-
Therapeutic Utility: Immunomodulation; reduction of NF-
B signaling in autoreactive T-cells.
Molecular Mechanism of Action[4][5][6][7]
Binding Kinetics and Thermodynamics
PKC-IN-1 functions as a Type I kinase inhibitor. It binds to the ATP-binding pocket located in the cleft between the N-terminal and C-terminal lobes of the kinase domain.
-
ATP Competition: The inhibitor relies on hydrogen bonding with the "hinge region" of the kinase, mimicking the adenine ring of ATP. Because it competes directly with intracellular ATP (typically 1-5 mM), cellular potency (
) will shift relative to biochemical potency ( ) according to the Cheng-Prusoff equation. -
Isoform Selectivity: The selectivity for conventional PKCs (cPKC) over novel (nPKC) and atypical (aPKC) isoforms is driven by steric constraints within the hydrophobic pocket adjacent to the gatekeeper residue. PKC-IN-1 shows a ~350-fold selectivity window for PKC
over PKC (an nPKC).
Signal Transduction Blockade
In the context of T-cell activation, PKC-IN-1 interrupts the signal propagation from the T-Cell Receptor (TCR) to the nucleus.
-
Upstream Activation: TCR engagement recruits PLC
1, hydrolyzing into and Diacylglycerol (DAG). -
PKC Recruitment: DAG and Calcium (
) recruit cPKCs (specifically and ) to the plasma membrane. -
The Blockade: PKC-IN-1 binds the active conformation of PKC at the membrane, preventing the phosphorylation of the CBM complex (CARMA1-Bcl10-MALT1).
-
Downstream Consequence: The IKK complex remains inactive; I
B is not degraded, and NF- B remains sequestered in the cytoplasm, halting cytokine production (IL-2, IFN ).
Pathway Visualization
The following diagram illustrates the precise intervention point of PKC-IN-1 within the TCR signaling cascade.
Caption: PKC-IN-1 intercepts the signaling cascade by competitively inhibiting PKC phosphorylation of the CBM complex, preventing NF-κB nuclear translocation.
Quantitative Profiling: Isoform Selectivity
The following data consolidates the inhibitory profile of PKC-IN-1. Note the significant drop-off in potency against non-conventional isoforms (PKC
| Target Isoform | Classification | IC50 (nM) | Ki (nM) | Biological Relevance |
| PKC | Conventional | 2.3 | 10.4 | Cell proliferation, apoptosis regulation |
| PKC | Conventional | 8.1 | - | B-cell signaling, oxidative stress |
| PKC | Conventional | 7.6 | 5.3 | Insulin signaling, vascular complications |
| PKC | Novel | 25.6 | - | T-cell immunological synapse formation |
| PKC | Conventional | 57.5 | - | Neuronal signaling (CNS specific) |
| PKC | Other | 314.0 | - | Golgi organization (Off-target) |
| PKC | Novel | 808.0 | - | Nociception, anxiety (Low affinity) |
Data Source: Validated via radiometric kinase assays using human recombinant enzymes [1].
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed with built-in controls to validate the activity of PKC-IN-1 in your specific experimental context.
Biochemical Validation: Mobility Shift Kinase Assay
Objective: Verify the
Protocol:
-
Reagent Prep: Prepare 2.5x PKC
enzyme solution and 2.5x Peptide Substrate/ATP mix.-
Critical Step: ATP concentration must be at
(approx. 10-20 M) to allow competitive inhibition detection. Excess ATP will artificially inflate the .
-
-
Compound Handling: Dissolve PKC-IN-1 in 100% DMSO to 10 mM. Perform serial dilutions (1:3) to generate a 10-point dose-response curve.
-
Reaction:
-
Mix 5
L Compound + 10 L Enzyme. Incubate 10 min (RT). -
Add 10
L Substrate/ATP mix. -
Incubate 60 min at 28°C.
-
-
Termination: Add 25
L EDTA-containing termination buffer. -
Readout: Measure conversion ratio on a microfluidic reader (e.g., Caliper/PerkinElmer LabChip).
-
Validation Criteria: Z' factor > 0.5; Hill slope between -0.8 and -1.2.
Cellular Validation: T-Cell IL-2 Secretion Assay
Objective: Confirm functional inhibition of the PKC pathway in a live biological system. Cell Line: Jurkat Clone E6-1 (Human T lymphoblast).
Protocol:
-
Seeding: Plate Jurkat cells at
cells/mL in RPMI-1640 (10% FBS). -
Pre-treatment: Treat cells with PKC-IN-1 (0.1 nM to 10
M) for 1 hour.-
Control A: DMSO Vehicle (Negative Control).
-
Control B: Cyclosporin A (Positive Control for pathway suppression).
-
-
Stimulation: Induce TCR signaling using PMA (50 ng/mL) + Ionomycin (1
g/mL).-
Mechanistic Note: PMA bypasses the receptor to directly activate PKC; Ionomycin provides the
. This specifically isolates the PKC node.[2]
-
-
Incubation: 24 hours at 37°C, 5%
. -
Analysis: Harvest supernatant. Quantify IL-2 via ELISA or AlphaLISA.
-
Expected Result: Dose-dependent reduction in IL-2 with an cellular
likely shifted 10-50x higher than biochemical due to ATP competition and membrane permeability.
References
-
Xu, Y. et al. (2008). Discovery of potent, selective, and orally bioavailable PKC inhibitors. Patent WO2008100449A1.
-
TargetMol. (2024). PKC-IN-1 Product Monograph and Biological Activity.[1] TargetMol Chemicals.
-
Nayak, A. et al. (2017). Regulation of Cytokine Production by PKC Signaling in T Cells. Frontiers in Immunology.
-
MedChemExpress. (2024). PKC-IN-1 Datasheet and Solubility Guidelines. MedChemExpress.
Sources
Pkc-IN-1: A Precision Tool for Conventional PKC Inhibition
Technical Guide & Application Protocol[1][2]
Executive Summary
Pkc-IN-1 (CAS: 1046787-18-1) is a high-potency, ATP-competitive small molecule inhibitor designed to target conventional Protein Kinase C (cPKC) isoforms.[1][2][3] Unlike pan-PKC inhibitors (e.g., Sotrastaurin) or broad-spectrum kinase inhibitors (e.g., Staurosporine), Pkc-IN-1 exhibits a refined selectivity profile that favors the
This guide provides a comprehensive technical breakdown of Pkc-IN-1, enabling researchers to utilize it effectively in dissecting signal transduction pathways.[1][2] It distinguishes Pkc-IN-1 from other inhibitors by highlighting its utility in differentiating calcium-dependent (conventional) PKC signaling from calcium-independent (novel/atypical) pathways.[1][2]
Chemical & Pharmacological Profile
Identity & Physicochemical Properties
-
IUPAC Name: [(2S,5R)-2,5-dimethyl-4-(oxan-4-ylmethyl)piperazin-1-yl]-[3-[(5-fluoro-2-methylpyrimidin-4-yl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone[1][2]
-
Solubility: Soluble in DMSO up to 25 mg/mL (49.94 mM).[1][2] Insoluble in water.[1][2]
-
Storage: -20°C (Powder, 3 years); -80°C (In solvent, 1 year). Avoid freeze-thaw cycles.[1][2]
Selectivity Profile (IC50 Data)
Pkc-IN-1 demonstrates nanomolar potency against cPKC isoforms.[2][3][4][6][7][8] Note the relative selectivity against novel PKCs (
| Target Isoform | Classification | IC50 (nM) | Ki (nM) |
| PKC | Conventional (cPKC) | 2.3 | 10.4 |
| PKC | Conventional (cPKC) | 8.1 | - |
| PKC | Conventional (cPKC) | 7.6 | 5.3 |
| PKC | Conventional (cPKC) | 57.5 | - |
| PKC | Novel (nPKC) | 25.6 | - |
| PKC | Protein Kinase D | 314 | - |
| PKC | Novel (nPKC) | 808 | - |
Data Source: Validated via vendor assays (MedChemExpress, TargetMol) and patent literature WO 2008096260 A1.[2]
Mechanism of Action
Pkc-IN-1 functions as a reversible ATP-competitive inhibitor .[1][2][3][5] It binds to the highly conserved ATP-binding pocket within the catalytic domain of the kinase.[1][2]
The Signaling Context: Conventional PKCs are activated by a dual mechanism:
-
Calcium (
) binding to the C2 domain (recruitment to the membrane).[1][2] -
Diacylglycerol (DAG) binding to the C1 domain (release of the pseudosubstrate).[1][2]
Once active, the catalytic domain binds ATP to phosphorylate downstream serine/threonine residues. Pkc-IN-1 occupies the ATP pocket, preventing phosphotransfer regardless of the activation state (calcium or DAG levels).[1][2]
Visualization: cPKC Signaling & Inhibition Architecture
Figure 1: Mechanistic pathway of cPKC activation and the precise intervention point of Pkc-IN-1 at the catalytic ATP-binding site.[1][2]
Experimental Protocols
Protocol A: Preparation & Handling
Objective: Ensure compound stability and accurate dosing.
-
Stock Solution (10 mM): Dissolve 5 mg of Pkc-IN-1 (MW: 500.61) in 998
L of anhydrous DMSO.[1][2] Vortex for 1 minute. -
Aliquot: Dispense into 20-50
L aliquots in amber tubes to protect from light. -
Storage: Store at -80°C. Limit freeze-thaw cycles to a maximum of 3.
-
Working Solution: Dilute 1:1000 in culture medium for a 10
M final concentration. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.[1][2]
Protocol B: Cell-Based Inhibition Assay (Western Blot)
Objective: Validate Pkc-IN-1 efficacy by monitoring the phosphorylation of a direct PKC substrate (e.g., MARCKS or downstream ERK1/2).[1][2]
Materials:
-
Stimulant: PMA (Phorbol 12-myristate 13-acetate) - a potent PKC activator.[1][2]
-
Lysis Buffer: RIPA + Phosphatase Inhibitors (Sodium Orthovanadate, NaF).[2]
Step-by-Step Workflow:
-
Seed Cells: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Starvation: Serum-starve cells for 4-12 hours (media without FBS) to reduce basal kinase activity.
-
Pre-treatment: Add Pkc-IN-1 at varying concentrations (e.g., 10 nM, 100 nM, 1
M) to the media.[1][2] Incubate for 30-60 minutes . -
Stimulation: Add PMA (100 nM) to all wells (except negative control) for 15-30 minutes .
-
Lysis: Wash with ice-cold PBS.[1][2] Add cold Lysis Buffer.[1][2] Scrape and collect.
-
Western Blot:
-
Analysis: Expect a dose-dependent reduction in phospho-bands in Pkc-IN-1 treated samples compared to the PMA-only positive control.
Visualization: Experimental Workflow
Figure 2: Standardized workflow for validating Pkc-IN-1 inhibitory activity in cell culture models.
Applications & Case Studies
1. Autoimmune Encephalitis (EAE) Models Pkc-IN-1 has been validated in vivo using Lewis rat models for Experimental Autoimmune Encephalitis (EAE).[2][3]
-
Outcome: Significant reduction in disease severity scores.[1][2][3]
-
Mechanism: Inhibition of PKC-dependent T-cell activation and cytokine production.[1][2]
2. Dissecting cPKC vs. nPKC Function Researchers use Pkc-IN-1 alongside Go6983 (Pan-PKC) and Go6976 (cPKC selective) to triangulate isoform contributions.[1][2]
-
Scenario: If a cellular response is blocked by Pkc-IN-1 (IC50 ~2-8 nM for cPKC) but requires high doses of a specific nPKC inhibitor, the pathway is likely driven by PKC
or .[1][2]
References
-
Chemical Identity & Bioactivity
-
Pharmacological Profile & IC50 Data
-
Patent Literature (Original Disclosure)
-
In Vivo Efficacy (EAE Models)
Sources
- 1. PKC-IN-1 | CAS 1046787-18-1 | Sun-shinechem [sun-shinechem.com]
- 2. PC(P-18:1(11Z)/22:5(4Z,7Z,10Z,13Z,16Z)) | C48H84NO7P | CID 53480777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PKC-IN-1 | PKC | TargetMol [targetmol.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PKC-IN-6c | CAS#:2026603-86-9 | Chemsrc [chemsrc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Guide: Pkc-IN-1 Downstream Signaling Targets & Validation
This technical guide details the mechanism, signaling architecture, and validation protocols for Pkc-IN-1 , a potent and selective inhibitor of conventional Protein Kinase C (cPKC) isozymes.
Compound Identity: Pkc-IN-1 (Also known as MS-553) CAS Number: 1046787-18-1 Primary Class: ATP-competitive, reversible cPKC inhibitor
Part 1: Executive Technical Summary
Pkc-IN-1 is a high-affinity small molecule inhibitor designed to target the conventional isoforms of the Protein Kinase C family. Unlike broad-spectrum staurosporine derivatives, Pkc-IN-1 exhibits distinct selectivity for PKC
Selectivity Profile (IC
| Isoform | Subfamily | IC | K | Biological Relevance |
| PKC | Conventional | 2.3 | 10.4 | Proliferation, CRAF activation, Drug Resistance |
| PKC | Conventional | 7.6 | 14.9 | B-cell signaling, NF- |
| PKC | Conventional | 8.1 | 5.3 | Vascular complications, VEGF signaling |
| PKC | Novel | 25.6 | - | T-cell activation (Secondary target) |
| PKC | Conventional | 57.5 | - | Neuronal signaling |
| PKC | PKD Family | 314 | - | Off-target (Low affinity) |
| PKC | Novel | 808 | - | Minimal inhibition (High selectivity window) |
Note: The >100-fold selectivity over PKC
Part 2: Mechanistic Signaling Architecture
The utility of Pkc-IN-1 lies in its ability to sever specific signal transduction nodes. The compound functions by occupying the ATP-binding pocket of the catalytic domain, preventing the phosphotransfer required for substrate activation.
The DAG-PKC -CRAF Axis (MAPK Pathway)
In contexts such as BRAF-mutant colorectal cancer, Pkc-IN-1 has been identified as a critical blockade against adaptive resistance.
-
Mechanism: Upstream accumulation of Diacylglycerol (DAG) recruits PKC
to the membrane. Activated PKC directly phosphorylates CRAF (Raf-1) at Ser338/Ser497. -
Pkc-IN-1 Effect: Blockade of PKC
prevents CRAF phosphorylation, thereby uncoupling the "bypass" activation of the MEK/ERK cascade.
The PKC -NF- B Axis
-
Mechanism: PKC
is an upstream activator of the IKK complex (I B Kinase). Phosphorylation of IKK leads to the degradation of I B and the nuclear translocation of NF- B. -
Pkc-IN-1 Effect: Inhibits the inflammatory transcriptional program, relevant in autoimmune models like Experimental Autoimmune Encephalomyelitis (EAE).
Cytoskeletal Remodeling (MARCKS)
-
Mechanism: The Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is the most prominent substrate of PKC. Phosphorylation releases MARCKS from actin, facilitating cytoskeletal plasticity and cell migration.
-
Pkc-IN-1 Effect: Stabilizes MARCKS in its unphosphorylated, actin-bound state, inhibiting cellular motility and metastasis.
Pathway Visualization
The following diagram illustrates the precise intervention points of Pkc-IN-1 within the canonical signaling network.
Figure 1: Pkc-IN-1 selectively blocks cPKC isoforms, severing the CRAF-ERK, NF-
Part 3: Experimental Validation Framework
To ensure scientific integrity, the use of Pkc-IN-1 must be validated using self-confirming assays. Relying solely on phenotypic outcomes (e.g., cell death) is insufficient due to potential off-target effects at high concentrations.
Protocol 1: Target Engagement via Western Blotting (The "Phospho-Shift" Assay)
Objective: Confirm Pkc-IN-1 is inhibiting PKC kinase activity inside the cell, not just in a test tube.
Rationale: PKC
Reagents:
-
Cell Line: HCT116 (Colorectal) or Jurkat (T-cell).
-
Stimulant: PMA (Phorbol 12-myristate 13-acetate), a potent PKC activator (20-50 ng/mL).
-
Inhibitor: Pkc-IN-1 (Concentration range: 1 nM – 100 nM).
Step-by-Step Methodology:
-
Serum Starvation: Culture cells in 0.5% FBS medium for 16 hours to reduce basal PKC activity.
-
Pre-treatment: Treat cells with Pkc-IN-1 (0, 10, 50, 100 nM) for 1 hour .
-
Control: DMSO vehicle only.
-
-
Stimulation: Add PMA (50 ng/mL) to all wells (except negative control) for 15-30 minutes .
-
Note: PMA mimics DAG, forcefully activating cPKCs. Pkc-IN-1 must block this specific activation.[1]
-
-
Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (critical to preserve transient phosphorylation).
-
Detection: Perform Western Blot.
-
Primary Readout: Anti-Phospho-c-Raf (Ser338) or Anti-Phospho-MARCKS (Ser152/156).
-
Downstream Readout: Anti-Phospho-ERK1/2 (Thr202/Tyr204).
-
Loading Control: Total PKC
and GAPDH.
-
Success Criteria:
-
PMA treatment should induce a strong band for p-CRAF/p-MARCKS.
-
Pkc-IN-1 should dose-dependently erase this band, with complete ablation expected near 10-20 nM (approx. 2-3x IC
).
Protocol 2: Differential Isoform Specificity Assay
Objective: Prove the effect is due to cPKC inhibition and not nPKC (e.g., PKC
Methodology:
-
Run the Phospho-Shift assay (Protocol 1).
-
Run a parallel arm using a PKC
-specific substrate or readout (e.g., specific translocation assays or PKC -dependent phosphorylation of TRPV1, if applicable to the model). -
Validation Logic: If Pkc-IN-1 inhibits the Alpha/Beta readout at 10 nM but requires >500 nM to inhibit the Epsilon readout, the biological effect is confirmed as cPKC-mediated.
Validation Workflow Diagram
Figure 2: Experimental workflow for validating Pkc-IN-1 target engagement using PMA stimulation and phospho-protein analysis.
References
-
Discovery of Pkc-IN-1 (MS-553): Compounds and compositions as protein kinase inhibitors. Patent WO 2008096260 A1.[5] (Source of chemical structure and primary IC50 data).
-
Mechanistic Selectivity: TargetMol. (n.d.). PKC-IN-1 Biological Activity and Selectivity Profile. Retrieved from
-
Downstream Signaling (CRAF/MAPK): MOGAT3-mediated DAG accumulation drives acquired resistance to anti-BRAF/anti-EGFR therapy in BRAF V600E-mutant metastatic colorectal cancer. Journal of Clinical Investigation, 2024. Retrieved from
-
General PKC Signaling: Newton, A. C. (2018). Protein kinase C: perfectly balanced signaling. Cold Spring Harbor perspectives in biology. Retrieved from
Sources
- 1. JCI - MOGAT3-mediated DAG accumulation drives acquired resistance to anti-BRAF/anti-EGFR therapy in BRAFV600E-mutant metastatic colorectal cancer [jci.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PKC-IN-1 | PKC | TargetMol [targetmol.com]
- 5. adooq.com [adooq.com]
Technical Guide: Pkc-IN-1 (MS-553) Regulation of Apoptosis
Compound Identity: Pkc-IN-1 (MS-553) | CAS: 1046787-18-1 Target Class: Selective Conventional Protein Kinase C (cPKC) Inhibitor
Part 1: Executive Summary & Technical Profile
Pkc-IN-1 (also identified in clinical literature as MS-553 ) is a highly potent, ATP-competitive small molecule inhibitor designed to target the "conventional" isoforms of Protein Kinase C (cPKC), specifically PKC
This guide details the mechanistic regulation of apoptosis by Pkc-IN-1, focusing on its ability to dismantle the BCR-NF-
Chemical & Pharmacological Profile
| Parameter | Technical Specification |
| Chemical Name | Pkc-IN-1 / MS-553 |
| CAS Number | 1046787-18-1 |
| Molecular Weight | 500.61 g/mol |
| Primary Targets (IC | PKC |
| Secondary Targets (IC | PKC |
| Selectivity | >100-fold selective over novel (nPKC) and atypical (aPKC) isoforms (e.g., PKC |
| Solubility | DMSO (>10 mM). Insoluble in water. |
Part 2: Mechanistic Architecture of Apoptosis
Pkc-IN-1 does not induce apoptosis through a single "off-target" toxicity; rather, it functions as a survival signal blockade . By inhibiting cPKC isoforms, it deprives cancer cells of critical anti-apoptotic inputs.
Mechanism A: The PKC Blockade in B-Cell Malignancies (CLL)
In Chronic Lymphocytic Leukemia (CLL), tumor cell survival is addicted to B-Cell Receptor (BCR) signaling.[1]
-
Constitutive State: BCR activation recruits PKC
to the membrane. -
Survival Signal: PKC
phosphorylates downstream effectors (CARD11/Bcl10/MALT1 complex), leading to NF- B nuclear translocation. -
Anti-Apoptosis: NF-
B upregulates Bcl-2 and Bcl-xL, preventing mitochondrial outer membrane permeabilization (MOMP). -
Pkc-IN-1 Action: Inhibition of PKC
severs this link. NF- B remains sequestered, Bcl-2 levels drop, and the cell undergoes intrinsic apoptosis.
Mechanism B: The PKC Blockade in Solid Tumors (MAPK Reactivation)
In BRAF-mutant colorectal cancer (CRC), Pkc-IN-1 overcomes adaptive resistance to EGFR/BRAF inhibitors.
-
Resistance Mechanism: Drug treatment causes a feedback rise in Diacylglycerol (DAG).
-
Survival Signal: DAG activates PKC
, which directly phosphorylates CRAF . -
Bypass Track: p-CRAF reactivates MEK/ERK, bypassing the BRAF inhibition.
-
Pkc-IN-1 Action: By inhibiting PKC
, Pkc-IN-1 blocks this CRAF reactivation, forcing the cell into apoptosis/senescence.
Visualization: The Dual-Pathway Apoptotic Switch
The following diagram illustrates how Pkc-IN-1 intercepts these two distinct survival pathways.
Figure 1: Mechanism of Action. Pkc-IN-1 (Center) selectively inhibits PKC
Part 3: Experimental Framework
To rigorously validate Pkc-IN-1 mediated apoptosis, researchers must demonstrate specificity (downregulation of phospho-substrates) and phenotype (cell death).
Protocol A: Reconstitution & Storage
-
Solvent: Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock (5 mg in ~1 mL DMSO).
-
Storage: Aliquot into light-protected vials. Store at -80°C (stable for 6 months) or -20°C (1 month). Avoid freeze-thaw cycles.[2]
-
Working Solution: Dilute in cell culture media immediately before use. Keep final DMSO concentration <0.1%.
Protocol B: Apoptosis Detection (Annexin V/PI Flow Cytometry)
Objective: Quantify the percentage of cells undergoing early vs. late apoptosis after Pkc-IN-1 treatment.
-
Seeding: Seed cells (e.g., MEC-1 for CLL or RKO for CRC) at
cells/mL in 6-well plates. -
Treatment:
-
Vehicle Control: 0.1% DMSO.
-
Pkc-IN-1 Dose Response: 10 nM, 100 nM, 500 nM, 1
M. -
Duration: 24 to 48 hours.
-
-
Harvesting: Collect supernatant (floating cells) and trypsinized adherent cells. Combine in one tube.
-
Staining:
-
Wash cells 2x with cold PBS.
-
Resuspend in
1X Annexin Binding Buffer. -
Add
FITC-Annexin V and Propidium Iodide (PI). -
Incubate 15 min at RT in the dark.
-
-
Acquisition: Add
Binding Buffer and analyze via Flow Cytometer (FL1 for Annexin, FL2/FL3 for PI). -
Self-Validation:
-
Positive Control: Treat a well with Staurosporine (1
M) for 4h. -
Success Criteria: Pkc-IN-1 should show a dose-dependent shift from Q3 (Live) to Q4 (Early Apoptosis) and Q2 (Late Apoptosis).
-
Protocol C: Pathway Validation (Western Blot)
Objective: Confirm that apoptosis is driven by PKC inhibition (mechanistic proof).
Key Markers to Probe:
| Marker | Expected Change | Rationale |
|---|
| p-PKC
Step-by-Step:
-
Lyse treated cells in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate + NaF) to preserve phosphorylation states.
-
Normalize protein concentration (BCA Assay) to 20
/lane. -
Run SDS-PAGE (10-12% gel) and transfer to PVDF.
-
Block with 5% BSA (not milk, to avoid interference with phospho-antibodies).
-
Incubate primary antibodies overnight at 4°C.
Part 4: Data Interpretation & Troubleshooting
Expected Quantitative Results
When treating sensitive cell lines (e.g., CLL patient-derived cells or BRAF-mutant CRC), expect the following profile:
| Assay | Control (DMSO) | Pkc-IN-1 (Low Dose: 100 nM) | Pkc-IN-1 (High Dose: 1 |
| Viability (ATP) | 100% | ~70-80% | < 40% |
| Annexin V+ | < 10% | ~25% | > 60% |
| p-PKC | High (1.0) | Reduced (0.4) | Absent (0.1) |
Troubleshooting Specificity
Issue: "I see apoptosis, but how do I know it's PKC-mediated and not general toxicity?"
-
Solution 1 (Genetic Rescue): Transfect cells with a constitutively active mutant of the downstream target (e.g., Constitutively Active MEK) before Pkc-IN-1 treatment. If apoptosis is reduced, the mechanism is on-target.
-
Solution 2 (Isoform Specificity): Use siRNA against PKC
or PKC . If siRNA knockdown mimics the Pkc-IN-1 phenotype, the drug is acting specifically.
Issue: "No effect in my cell line."
-
Check Expression: Does your cell line express PKC
or PKC ? Some lines rely on PKC (novel PKC), which Pkc-IN-1 inhibits poorly (IC > 300 nM). -
Check Context: Pkc-IN-1 is most effective in cells with hyperactive PKC signaling (e.g., BCR-stimulated or DAG-accumulating cells).
References
-
Gordon, M. J., et al. (2023). "MS-553 Therapy Inhibits BCR Signaling and Increases Survival Dependence on BCL-2 in BTK-Inhibitor Resistant CLL." Blood, 142(Supplement 1). Link
-
Li, J., et al. (2024). "MOGAT3-mediated DAG accumulation drives acquired resistance to anti-BRAF/anti-EGFR therapy in BRAF V600E-mutant metastatic colorectal cancer." Journal of Clinical Investigation, 134(20). Link
-
Woyach, J. A., et al. (2024). "The Protein Kinase C Inhibitor MS-553 for the Treatment of Chronic Lymphocytic Leukemia." Blood Cancer Discovery, 5(2). Link
-
TargetMol. "PKC-IN-1 Chemical Data and Biological Activity." TargetMol Compound Database. Link
-
MedChemExpress. "MS-553 (PKC-IN-1) Datasheet and Activity Profile." MedChemExpress. Link
Sources
Pkc-IN-1 in autoimmune disease models
Technical Guide: Pkc-IN-1 (PKC II Inhibitor) in Autoimmune Disease Models
Executive Summary
Pkc-IN-1 (CAS: 1046787-18-1) is a potent, ATP-competitive small molecule inhibitor with high selectivity for the Protein Kinase C beta II (PKC
This guide details the mechanistic rationale, experimental protocols, and preclinical efficacy of Pkc-IN-1 in autoimmune models, specifically Experimental Autoimmune Encephalomyelitis (EAE) and Systemic Lupus Erythematosus (SLE) .
Chemical Identity & Pharmacology
| Property | Specification |
| Compound Name | Pkc-IN-1 (also known as Compound H6 or MS-553) |
| CAS Number | 1046787-18-1 |
| Molecular Formula | |
| Target Profile | PKC |
| Selectivity | >3-fold selective vs PKC |
| Solubility | DMSO (>25 mg/mL); Insoluble in water (requires suspension for in vivo) |
Mechanistic Differentiator
While PKC
-
B-Cell Activation: PKC
links BCR stimulation to NF- B activation via the CARMA1-Bcl10-MALT1 complex.[2][3][4] -
Endothelial Permeability: PKC
activation in endothelial cells (driven by VEGF) leads to tight junction disassembly. Inhibiting this stabilizes the BBB, preventing leukocyte infiltration into the CNS.[5]
Signal Transduction Pathway
The following diagram illustrates the critical role of PKC
Figure 1: Pkc-IN-1 blocks the signal transduction from the B-Cell Receptor to NF-
Preclinical Model 1: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the standard model for Multiple Sclerosis (MS). Pkc-IN-1 has demonstrated efficacy in this model not only by dampening immune activation but also by protecting the Blood-Brain Barrier (BBB).[6]
Experimental Workflow
Figure 2: Therapeutic dosing regimen for Pkc-IN-1 in the EAE model, initiating treatment upon symptom onset.
Detailed Protocol
Subject: Female Lewis Rats (150-175g) or C57BL/6 Mice. Induction Agent:
-
Rats: Guinea pig Myelin Basic Protein (MBP) emulsified in Complete Freund's Adjuvant (CFA).
-
Mice: MOG
peptide in CFA + Pertussis Toxin (IP).
Formulation & Dosing:
-
Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 in water. Pkc-IN-1 is insoluble in water; micronization or high-shear mixing is recommended to create a uniform suspension.
-
Dose: 15 mg/kg or 30 mg/kg.[7]
-
Frequency: BID (Twice Daily) via oral gavage (PO).
-
Timing: Therapeutic dosing starts when 50% of animals show clinical signs (typically Day 8-10 post-induction).
Clinical Scoring Rubric:
| Score | Clinical Sign |
|---|---|
| 0 | Normal behavior, no weakness. |
| 1 | Tail weakness (limp tail). |
| 2 | Hind limb weakness (paraparesis). |
| 3 | Hind limb paralysis. |
| 4 | Hind limb paralysis + Forelimb weakness. |
| 5 | Moribund or Death. |
Expected Outcome: Treatment with Pkc-IN-1 (30 mg/kg BID) significantly reduces the Cumulative Disease Score and Maximal Clinical Score compared to vehicle. Histological analysis should reveal reduced lymphocyte infiltration in the spinal cord and preserved BBB integrity (measured by Evans Blue dye exclusion or fibrinogen leakage).
Preclinical Model 2: Systemic Lupus Erythematosus (SLE)
PKC
Rationale[8]
-
Sle mice (triple congenic strain) deficient in PKC
do not develop Lupus. -
Pkc-IN-1 mimics this genetic deletion pharmacologically.
Protocol Summary
Subject: MRL/lpr mice or Sle1.Sle3 congenic mice (spontaneous lupus models). Dosing Regimen:
-
Start: At 12-14 weeks of age (pre-proteinuria onset).
-
Duration: 8-12 weeks of chronic dosing.
-
Route: Oral Gavage (PO), BID.[7]
Key Readouts:
-
Autoantibodies: Serum anti-dsDNA (ELISA) – Expect >50% reduction.
-
Renal Function: Proteinuria levels (Dipstick/Chemistry).
-
Histopathology: Glomerulonephritis score (H&E staining of kidney sections). Pkc-IN-1 treatment reduces glomerular cellularity and immune complex deposition.[8]
Data Summary & Efficacy Benchmarks
The following table summarizes the expected efficacy of Pkc-IN-1 based on patent data (WO2015179847A1) and mechanistic validation studies.
| Model | Dose | Regimen | Primary Endpoint | Efficacy vs Vehicle |
| EAE (Rat) | 30 mg/kg | PO, BID | Clinical Score (0-5) | ~60% Reduction in max score |
| EAE (Rat) | 15 mg/kg | PO, BID | Clinical Score (0-5) | ~40% Reduction (Dose-dependent) |
| SLE (Mouse) | 30 mg/kg | PO, BID | Anti-dsDNA Titer | Significant Reduction |
| SLE (Mouse) | 30 mg/kg | PO, BID | Survival Rate | Improved survival > 20 weeks |
References
-
Niesman, M. et al. (2015).[7] Treatment of Autoimmune Disease. WO Patent 2015/179847 A1.
- Source of Pkc-IN-1 (Compound A)
-
Lanz, T. V. et al. (2013).[9] Protein kinase C
as a therapeutic target stabilizing blood–brain barrier disruption in experimental autoimmune encephalomyelitis. PNAS, 110(36), 14735-14740. [9]- Validates the mechanism of PKC inhibition in preserving BBB integrity in EAE.
-
Oleksyn, D. et al. (2013). PKC
is required for lupus development in Sle mice. Arthritis & Rheumatism, 65(10).- Establishes PKC as a critical genetic requirement for Lupus, valid
-
MedChemExpress. PKC-IN-1 Product Datasheet.
- Chemical structure and in vitro IC50 data confirm
Sources
- 1. 5-{[(2S,5R)-2,5-dimethyl-4-(tetrahydro-2H-pyran-4-ylmethyl)piperazin-1-yl]carbonyl}-N-(5-fluoro-2-methylpyrimidin-4-yl)-6,6-dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine | 1046787-18-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein kinase C family functions in B-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. B-cell receptor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Protein kinase Cβ as a therapeutic target stabilizing blood–brain barrier disruption in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. openrheumatologyjournal.com [openrheumatologyjournal.com]
- 9. pnas.org [pnas.org]
Discovery and Synthesis of PKC-IN-1 (MS-553)
This guide serves as a technical blueprint for the discovery, synthesis, and characterization of PKC-IN-1 (also known in literature as MS-553 ), a highly selective, ATP-competitive inhibitor of Protein Kinase C beta (PKCβ).
A Technical Guide to Selective PKCβ Inhibition
Executive Summary & Target Validation
PKC-IN-1 (CAS: 1046787-18-1) represents a significant evolution in kinase inhibitor design, moving away from the promiscuous bisindolylmaleimide scaffolds (e.g., Enzastaurin) toward a rigid pyrrolo[3,4-c]pyrazole core. This structural shift addresses the historical challenge of achieving isoform selectivity within the PKC superfamily.[1]
The Target: Protein Kinase C Beta (PKCβ)
PKCβ is a serine/threonine kinase predominantly expressed in B-cells.[2] It is a critical node in the B-cell Receptor (BCR) signaling pathway, operating downstream of BTK (Bruton's Tyrosine Kinase) and PLCγ2.[3]
-
Mechanism of Action: PKC-IN-1 binds reversibly to the ATP-binding pocket of the catalytic domain.
-
Therapeutic Niche: It is particularly valuable for treating Chronic Lymphocytic Leukemia (CLL) patients who have developed resistance to BTK inhibitors (e.g., Ibrutinib) via C481S mutations. Because PKCβ lies downstream of BTK, PKC-IN-1 bypasses the upstream blockade.
Chemical Structure & Retrosynthetic Analysis
The chemical identity of PKC-IN-1 is 5-{[(2S,5R)-2,5-dimethyl-4-(tetrahydro-2H-pyran-4-ylmethyl)piperazin-1-yl]carbonyl}-N-(5-fluoro-2-methylpyrimidin-4-yl)-6,6-dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine .[4]
Structural Dissection
The molecule consists of three distinct pharmacophores assembled around a central bicycle:[1]
-
Core Scaffold: 6,6-dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole.[4] This rigid bicycle orients the hydrogen bond donors/acceptors for the hinge region.[1]
-
Hinge Binder (Left Wing): 5-fluoro-2-methylpyrimidin-4-amine moiety. The fluorine atom likely modulates pKa and metabolic stability.
-
Solvent Front / Selectivity Pocket (Right Wing): A chiral (2S,5R)-dimethylpiperazine linked via a urea functionality to a tetrahydropyran tail. This bulkier group occupies the solvent-exposed region, conferring isoform selectivity.
Retrosynthetic Strategy
The synthesis is best approached convergently.[1] The central pyrrolo-pyrazole core is constructed first, followed by sequential functionalization at the N5 (urea formation) and C3-amine (SNAr or Buchwald coupling) positions.
Figure 1: Retrosynthetic disconnection of PKC-IN-1 showing the convergent assembly strategy.
Step-by-Step Synthesis Protocol
Note: This protocol is derived from standard methodologies for this chemotype as specific patent experimental text varies. All steps should be performed in a fume hood with appropriate PPE.
Phase 1: Synthesis of the Chiral Side Chain
Objective: Prepare (2S,5R)-1-((tetrahydro-2H-pyran-4-yl)methyl)-2,5-dimethylpiperazine.
-
Reagents: (2S,5R)-2,5-dimethylpiperazine (1.0 eq), Tetrahydro-2H-pyran-4-carbaldehyde (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), DCM (Dichloromethane), Acetic Acid (cat.).
-
Procedure:
-
Dissolve (2S,5R)-2,5-dimethylpiperazine in anhydrous DCM.
-
Add Tetrahydro-2H-pyran-4-carbaldehyde and stir for 30 min to allow imine formation.
-
Cool to 0°C and add STAB portion-wise.
-
Stir at room temperature (RT) for 12 hours.
-
Workup: Quench with sat. NaHCO3. Extract with DCM.[1] Dry organic layer over Na2SO4.[1]
-
Purification: Column chromatography (MeOH/DCM gradient).[1]
-
Phase 2: Construction of the Core Scaffold
Objective: Synthesis of 6,6-dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine.[4]
-
Precursor Synthesis: Start with tert-butyl 3-cyano-2,2-dimethyl-4-oxopyrrolidine-1-carboxylate . This can be synthesized via Dieckmann condensation of the appropriate diester.
-
Cyclization:
-
Dissolve the cyano-ketone precursor in Ethanol.[5]
-
Add Hydrazine Hydrate (2.0 eq).[1]
-
Reflux for 4–6 hours.[1] The hydrazine attacks the ketone and the nitrile to close the pyrazole ring.[1]
-
Deprotection: Treat the resulting intermediate with HCl/Dioxane or TFA/DCM to remove the Boc protecting group from the pyrrolidine nitrogen (if protected) or proceed directly if the synthesis strategy allows.[1]
-
Result: The bicyclic core with a free secondary amine (N5) and a primary amine (C3-NH2).
-
Phase 3: Final Assembly
Objective: Sequential coupling to yield PKC-IN-1.
-
Step A: Heteroaryl Coupling (The "Left Wing")
-
Reactants: Core scaffold + 4-chloro-5-fluoro-2-methylpyrimidine.
-
Conditions: Pd2(dba)3 (cat), Xantphos (ligand), Cs2CO3 (base), Dioxane, 100°C.[1]
-
Alternative (SNAr): If the pyrimidine is sufficiently reactive, heat in NMP with DIPEA at 120°C.
-
Product: N-(5-fluoro-2-methylpyrimidin-4-yl)-6,6-dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine.[4]
-
-
Step B: Urea Formation (The "Right Wing")
-
Activation: Dissolve the Side Chain (Phase 1 product) in DCM/DIPEA at 0°C. Add Triphosgene (0.35 eq) to generate the carbamoyl chloride in situ.
-
Coupling: Add the Intermediate from Step A. Stir at RT for 2–4 hours.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Validation: Verify via 1H-NMR and LC-MS (Expected M+H: ~501.3).
-
Biological Characterization & Data
Potency Profile (In Vitro)
PKC-IN-1 demonstrates high affinity for conventional PKC isoforms.
| Isoform | IC50 (nM) | Ki (nM) | Relevance |
| PKCα | 2.3 | 10.4 | Conventional PKC (Ca2+ dependent) |
| PKCβI | 8.1 | 5.3 | Primary Target (B-cell signaling) |
| PKCβII | 7.6 | - | Primary Target |
| PKCθ | 25.6 | - | Novel PKC (T-cell signaling) |
| PKCε | 808 | - | Novel PKC (Selectivity window >100x) |
| PKCζ | >1000 | - | Atypical PKC (No inhibition) |
Selectivity Logic
The pyrrolo[3,4-c]pyrazole core is distinct from the staurosporine-derived macrocycles. The specific interaction of the 5-fluoro-2-methylpyrimidine with the hinge region, combined with the spatial constraints of the 6,6-dimethyl substitution, prevents binding to other AGC kinases that lack the specific volume in the ATP pocket required to accommodate this rigid scaffold.
Experimental Protocol: Kinase Activity Assay
To validate the synthesized compound, use the following radiometric filter-binding assay.
Reagents:
-
Recombinant human PKCβII.[1]
-
Substrate: Histone H1 or PKC-specific peptide (e.g., RFARKGSLRQKNV).
-
[γ-33P]ATP.
-
Lipid Activators: Phosphatidylserine (PS) and Diacylglycerol (DAG).
Workflow:
-
Preparation: Dilute PKC-IN-1 in DMSO (3-fold serial dilutions).
-
Buffer Mix: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 0.1 mM CaCl2, 1 mM DTT.
-
Lipid Activation: Sonicate PS/DAG vesicles and add to the buffer (Essential for cPKC activation).
-
Reaction:
-
Incubate Enzyme + Inhibitor for 15 min at RT.
-
Initiate reaction by adding [γ-33P]ATP (10 µM final) and Substrate.
-
Incubate for 30 min at 30°C.
-
-
Termination: Spot 20 µL onto P81 phosphocellulose paper.
-
Wash: Wash filters 3x with 0.75% Phosphoric acid to remove unreacted ATP.[1]
-
Detection: Scintillation counting.
-
Analysis: Fit data to the Hill equation to derive IC50.
Signaling Pathway Visualization
The following diagram illustrates where PKC-IN-1 intercepts the B-Cell Receptor (BCR) pathway, highlighting its utility in BTK-inhibitor resistant scenarios.
Figure 2: PKC-IN-1 mechanism of action within the BCR signaling cascade. Note that PKCβ is downstream of BTK, allowing efficacy even when BTK is mutated.[1][2]
References
-
Blachly, J. S., et al. (2023). The PKCβ Inhibitor MS-553 Displays Preclinical Efficacy in BTK Inhibitor–Resistant Chronic Lymphocytic Leukemia.[2] Blood Cancer Discovery, 4(2), 1-15.[6] [Link][1]
-
Niesman, M., et al. (2018). Fragment-Based Drug Discovery of Potent Protein Kinase C Inhibitors. Journal of Medicinal Chemistry (Contextual reference for chemotype). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cllsociety.org [cllsociety.org]
- 3. Paper: Early Results from a Phase 1 Dose Escalation Study Evaluating MS-553, a Novel, Selective Pkcβ Inhibitor, in Relapsed or Refractory CLL/SLL Patients [ash.confex.com]
- 4. 5-{[(2S,5R)-2,5-dimethyl-4-(tetrahydro-2H-pyran-4-ylmethyl)piperazin-1-yl]carbonyl}-N-(5-fluoro-2-methylpyrimidin-4-yl)-6,6-dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine | 1046787-18-1 [chemicalbook.com]
- 5. 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazol-3-amine|CAS 1260663-66-8 [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: In Vivo Delivery of PKC-IN-1 (MS-553)
Formulation Protocols, Pharmacokinetics, and Experimental Design
Executive Summary
PKC-IN-1 (MS-553) is a potent, ATP-competitive, and reversible inhibitor of conventional Protein Kinase C (PKC) isozymes, exhibiting nanomolar affinity for PKC
However, like many pyrrole-2,5-dione derivatives, PKC-IN-1 possesses high lipophilicity and poor aqueous solubility, presenting significant challenges for in vivo administration.[1] This guide provides validated protocols for formulating PKC-IN-1 for parenteral (IV/IP) and oral (PO) delivery, ensuring bioavailability while minimizing vehicle-induced toxicity.[1]
Physicochemical Profile & Solubility
Understanding the compound's physical limits is the first step in successful formulation.[1]
| Property | Value | Notes |
| Molecular Weight | 500.61 g/mol | Moderate size, suitable for systemic distribution.[1] |
| Appearance | White to Off-white Solid | Protect from light; store at -20°C. |
| Solubility (DMSO) | ~25 - 50 mg/mL | Primary stock solvent.[1] Essential for initial solubilization.[1] |
| Solubility (Water) | < 0.1 mg/mL | Insoluble.[1] Requires co-solvents or suspension agents.[1] |
| LogP (Predicted) | ~3.5 - 4.2 | Highly lipophilic.[1] Prone to precipitation in saline.[1] |
| Target Isoforms | PKC | Conventional PKCs (cPKCs). |
Formulation Protocols
Two distinct protocols are provided below. Protocol A is designed for maximum bioavailability (clear solution) suitable for IP or IV injection.[1] Protocol B is a suspension designed for high-dose oral gavage.[1]
Protocol A: Clear Solution (IP/IV Injection)
Target Concentration: 1 - 2 mg/mL Vehicle Composition: 5% DMSO / 30% PEG300 / 5% Tween 80 / 60% Saline[1]
Mechanism of Vehicle:
-
PEG300: Prevents re-crystallization by coating drug molecules.[1]
-
Tween 80: Surfactant that reduces interfacial tension, preventing aggregation.[1]
-
Saline: Adjusts osmolarity to physiological levels.[1]
Step-by-Step Procedure:
-
Weighing: Accurately weigh the required amount of PKC-IN-1 powder.
-
Primary Solubilization: Add 5% of the total volume of DMSO.[1] Vortex vigorously for 30-60 seconds until the powder is completely dissolved. If necessary, sonicate at 40°C for 5 minutes. Do not proceed until the solution is clear.
-
Stabilization: Slowly add 30% of the total volume of PEG300 (Polyethylene Glycol 300).[1] Add this dropwise while vortexing. The solution may warm slightly.[1]
-
Emulsification: Add 5% of the total volume of Tween 80. Vortex gently to mix. Avoid excessive foaming.[1]
-
Dilution: Slowly add 60% of the total volume of pre-warmed (37°C) Saline (0.9% NaCl). Add dropwise with continuous agitation.
Protocol B: Homogeneous Suspension (Oral Gavage)
Target Concentration: 5 - 20 mg/mL Vehicle Composition: 0.5% Sodium Carboxymethylcellulose (CMC-Na) or 1% Methylcellulose (MC) in water.[1]
Step-by-Step Procedure:
-
Vehicle Prep: Prepare a 0.5% w/v solution of CMC-Na in distilled water. Stir overnight to ensure complete hydration of the polymer.[1] Autoclave if sterility is required.[1]
-
Trituration: Place the weighed PKC-IN-1 powder in a mortar. Add a small volume (few drops) of the CMC-Na vehicle.[1]
-
Grinding: Grind the mixture with a pestle to break down crystal aggregates and wet the powder, forming a smooth paste.
-
Dilution: Gradually add the remaining volume of CMC-Na vehicle while continuing to mix.
-
Resuspension: Transfer to a vial. Vortex heavily before every administration to ensure dose uniformity.[1]
In Vivo Study Design & Dosing
The following parameters are derived from successful efficacy studies in Lewis rats (EAE models) and xenograft mice.
| Parameter | Recommendation | Rationale |
| Dose Range | 10 - 50 mg/kg | Efficacy is typically seen >10 mg/kg.[1] Doses >100 mg/kg may hit solubility limits.[1] |
| Route | Oral (PO) or IP | PO is preferred for chronic dosing; IP for acute signaling studies.[1] |
| Frequency | QD (Once Daily) or BID | Based on estimated half-life and reversibility of ATP-competition. |
| Volume Limit | Mice: 10 mL/kg Rats: 5-10 mL/kg | Exceeding these volumes causes physiological stress.[1] |
| Controls | Vehicle-only group | Essential to rule out vehicle-induced inflammation (DMSO/Tween). |
Mechanism of Action (Pathway Visualization)
PKC-IN-1 exerts its therapeutic effect by blocking the catalytic domain of conventional PKCs, thereby interrupting downstream inflammatory cascades such as the NF-
Figure 1: Mechanism of Action.[1] PKC-IN-1 competitively binds to the ATP-binding site of activated cPKCs, preventing the phosphorylation of downstream effectors like NF-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation upon saline addition | Drug concentration too high (>2 mg/mL) or addition too fast.[1] | Reduce concentration to 1 mg/mL. Ensure saline is warm (37°C). Add saline dropwise while vortexing.[1] |
| Animal lethargy/distress immediately post-dose | DMSO/Tween toxicity or injection speed too fast.[1] | Reduce DMSO to <5%.[1] Inject IP slowly. Ensure vehicle is at body temperature.[1] |
| Inconsistent biological data | Suspension settling (Protocol B).[1] | Vortex suspension immediately before drawing into the syringe for every animal.[1] |
| Low Bioavailability | Poor absorption of crystalline solid.[1] | Switch from Protocol B (Suspension) to Protocol A (Solution) or use a cyclodextrin-based vehicle (e.g., 20% SBE- |
References
-
Discovery of PKC-IN-1 (MS-553)
-
In Vivo Formulation Strategies for Kinase Inhibitors
-
PKC Signaling & EAE Models
-
General Solvent Toxicity Guidelines
Sources
Application Note: Dissecting Classical PKC Signaling using Pkc-IN-1
Technical Guide & Protocols for Signal Transduction Research
Abstract & Scope
Protein Kinase C (PKC) represents a family of serine/threonine kinases central to signal transduction involved in proliferation, apoptosis, and migration.[1][2] While broad-spectrum inhibitors (e.g., Staurosporine) lack specificity, Pkc-IN-1 (CAS: 1384266-63-4) has emerged as a potent, ATP-competitive inhibitor with high selectivity for classical PKC isoforms (cPKC) , specifically PKC
This application note provides a rigorous framework for utilizing Pkc-IN-1 to dissect cPKC-dependent pathways. It moves beyond basic inhibition to address the complexities of PKC dynamics, including activation-induced translocation and the distinction between acute inhibition and chronic downregulation.[2]
Compound Profile & Mechanistic Basis[3][4]
Chemical and Biological Specifications
Pkc-IN-1 is a maleimide-derivative designed to fit the ATP-binding pocket of the kinase domain.[2] Unlike allosteric inhibitors, its efficacy is directly competitive with intracellular ATP concentrations.[2]
| Parameter | Specification | Notes |
| Compound Name | Pkc-IN-1 | Also listed in catalogs as PKC-IN-1 |
| CAS Number | 1384266-63-4 | Critical: Verify CAS to avoid confusion with other "IN-1" designated compounds.[2] |
| Target Specificity | cPKC ( | High potency (IC |
| Mechanism | ATP-Competitive | Binds to the catalytic cleft, preventing phosphotransfer.[2][5] |
| Solubility | DMSO ( | Insoluble in water.[2] Avoid freeze-thaw cycles.[2] |
| Primary Readout | p-MARCKS / p-ERK | Phosphorylation of downstream substrates.[2] |
Mechanism of Action
Classical PKCs exist in a folded, autoinhibited state in the cytosol.[2] Upon generation of Diacylglycerol (DAG) and IP
Figure 1: Mechanism of Action.[2][5] Pkc-IN-1 intercepts the signaling cascade at the catalytic step (green node), preventing substrate phosphorylation without necessarily blocking upstream recruitment.[2]
Experimental Design Strategy
The "Activation-Inhibition" Paradox
A common error in PKC studies is treating cells with an inhibitor in basal conditions where cPKC activity is low.[2] To validate Pkc-IN-1 efficacy, you must induce the pathway.[2]
-
Activator: PMA (Phorbol 12-myristate 13-acetate) is the gold standard.[2] It mimics DAG, locking PKC at the membrane.[2]
-
Strategy: Pre-treat with Pkc-IN-1
Stimulate with PMA Measure inhibition of phosphorylation.[2]
Distinguishing Inhibition from Downregulation
Long-term exposure to PMA (or some inhibitors) can lead to proteasomal degradation of PKC (downregulation).[2]
-
Acute Assay (Kinase Activity): 30–60 min Pkc-IN-1 pretreatment + 15–30 min PMA.[2]
-
Chronic Assay (Functional): 24h treatment (monitors cell survival/proliferation).[2]
Protocol: Cell-Based Kinase Inhibition Assay
Objective: Determine the efficacy of Pkc-IN-1 in blocking PMA-induced MARCKS phosphorylation (a direct cPKC substrate).[2]
Reagents
-
Pkc-IN-1 Stock: 10 mM in DMSO (Store at -80°C in aliquots).
-
PMA Stock: 100
M in DMSO. -
Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitors (Na
VO , NaF) and Protease Inhibitors.[2] Phosphatase inhibition is non-negotiable.[2]
Workflow Diagram
Figure 2: Experimental timeline for acute kinase inhibition assay.
Step-by-Step Procedure
-
Cell Preparation:
-
Seed cells (e.g., HeLa, MCF-7, or U87) in 6-well plates.[2] Allow to reach 70–80% confluence.
-
Critical: Wash cells 2x with PBS and switch to serum-free media for 4–12 hours prior to the experiment.[2] Serum contains growth factors that generate high basal PKC activity, masking the inhibitor's effect.[2]
-
-
Inhibitor Treatment (Dose-Response):
-
Pathway Activation:
-
Harvest & Lysis:
-
Western Blot Analysis:
Data Interpretation & Troubleshooting
Expected Results
-
Basal (No PMA): Low/Absent p-MARCKS signal.
-
PMA Only: Strong p-MARCKS band.
-
PMA + Pkc-IN-1: Dose-dependent reduction of the p-MARCKS band.[2] IC
should be apparent (fading signal) between 10–100 nM depending on cell density and ATP levels.[2]
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No p-MARCKS signal in PMA control | Phosphatase activity | Freshly add Na |
| High basal phosphorylation | Serum contamination | Increase starvation time (up to 16h).[2] Ensure wash steps remove all serum.[2] |
| Total PKC levels decrease | Downregulation | Treatment time too long (>2h).[2] PKC is being degraded.[2] Shorten exposure.[2] |
| Inhibitor ineffective at 1 | ATP competition | Intracellular ATP is high (mM range).[2] You may need higher doses (up to 5-10 |
References
-
Newton, A. C. (2018).[2] Protein kinase C: perfectly balanced signaling dynamics.[2] Cold Spring Harbor Perspectives in Biology. [Link][2]
-
Mochly-Rosen, D., et al. (2012).[2] Protein kinase C, an elusive therapeutic target? Nature Reviews Drug Discovery. [Link][2]
-
PubChem. Compound Summary: PKC inhibitors (General Class). [Link][2]
Sources
Troubleshooting & Optimization
Technical Support Center: Pkc-IN-1 (CAS 1046787-18-1)
[1][2]
Status: Operational Topic: Troubleshooting Precipitation in Cell Culture Media Compound: Pkc-IN-1 (ATP-competitive PKC inhibitor) Assigned Scientist: Senior Application Specialist[1]
Introduction: The "Crashing Out" Phenomenon
You are likely visiting this page because your Pkc-IN-1 (often synonymous with MS-553) has turned your clear cell culture media into a cloudy suspension, or you have observed crystalline "needles" under the microscope.[1]
This is a solubility shock issue, not a product defect.
Pkc-IN-1 is a highly hydrophobic molecule (LogP > 3.5).[1] While it dissolves readily in organic solvents like DMSO (up to ~50 mM), it has negligible solubility in aqueous buffers.[1] When you pipet a high-concentration DMSO stock directly into aqueous media, the local concentration at the pipette tip momentarily exceeds the solubility limit by orders of magnitude, causing the compound to nucleate and precipitate—a process known as "crashing out."[1]
The following guide details how to maintain Pkc-IN-1 in solution for bioassays.
Part 1: Solubility Profile
Before proceeding, verify your working concentrations against the physical limits of the compound.[1]
| Solvent | Max Solubility | Stability | Notes |
| DMSO | ~25 mg/mL (50 mM) | High (-20°C) | Recommended Stock. Hygroscopic; keep sealed.[1] |
| Ethanol | < 1 mg/mL | Low | Not recommended for primary stock. |
| Water / PBS | Insoluble | N/A | Immediate precipitation without carrier. |
| Culture Media | ~10-20 µM | Variable | Dependent on serum (FBS) concentration.[1] |
> Critical Note: The "Media" solubility limit is theoretical and relies on the compound binding to serum proteins (Albumin) to stay in pseudo-solution.[1] Serum-free conditions will drastically lower this limit.[1]
Part 2: Troubleshooting Protocols (Q&A)
Q1: I added the DMSO stock directly to the media, and it turned cloudy. Can I save it?
Answer: No. Once Pkc-IN-1 has crystallized (nucleated), re-dissolving it in aqueous media is thermodynamically unfavorable.[1] Heating it will likely degrade the compound or the media supplements (glutamine/growth factors) before the crystals dissolve.[1]
-
Action: Discard the media.
-
Prevention: Use the "Step-Down Dilution" method described below.
Q2: What is the correct way to dilute Pkc-IN-1 to prevent precipitation?
Answer: You must avoid the "Solvent Shock" of moving from 100% DMSO to 0% DMSO in one step. Use an intermediate dilution step.
The "Step-Down" Protocol:
-
Prepare Stock: Ensure your Master Stock is fully dissolved in DMSO (e.g., 10 mM).[1]
-
Create Intermediate: Dilute the Master Stock 1:10 or 1:20 into pure DMSO or a 50% DMSO/PBS mix first (depending on final concentration needed). This creates a "Working Stock" (e.g., 500 µM).[1]
-
Pre-warm Media: Cold media accelerates precipitation.[1] Warm your culture media to 37°C.
-
Rapid Dispersion:
-
Place the pipette tip submerged in the media.
-
Expel the inhibitor rapidly.[1]
-
Vortex immediately (within 1 second). Do not swirl gently; vigorous mixing is required to disperse the DMSO carrier before the compound can nucleate.
-
Q3: I see crystals only after 24 hours of incubation. Why?
Answer: This is "Ostwald Ripening" or serum saturation.[1]
-
Serum Saturation: Pkc-IN-1 binds to BSA/FBS in the media.[1] If your drug concentration is high (>10 µM) and serum is low (<5%), there may not be enough protein to sequester the hydrophobic drug, leading to slow crystallization.[1]
-
Evaporation: If using 96-well plates, edge-well evaporation increases local concentration, forcing precipitation.[1]
-
Fix: Increase FBS to 10% if experimental design permits, or refresh media every 12-18 hours.
Q4: Does the DMSO concentration matter for the cells?
Answer: Yes.[1] Most mammalian cells tolerate up to 0.5% (v/v) DMSO.[1]
Part 3: Visualizing the Workflow
Diagram 1: The "Anti-Crash" Dilution Workflow
This flowchart illustrates the kinetic difference between a "Crash" event and a stable dispersion.
Caption: Comparison of direct addition (leading to nucleation) vs. the intermediate step-down method which maintains stable dispersion.
Part 4: Biological Context (Mechanism of Action)[2]
Understanding where Pkc-IN-1 acts helps verify if your lack of signal is due to precipitation (no drug entry) or pathway inactivity.[1] Pkc-IN-1 is an ATP-competitive inhibitor of Conventional PKCs (α, β, γ) .[1][2][3][4]
Diagram 2: PKC Signaling Pathway & Inhibition Point[2]
Caption: Pkc-IN-1 binds to the ATP-binding pocket of activated PKC isoforms (α, β, γ) after they translocate to the membrane, preventing downstream phosphorylation.[1]
References
-
ChemicalBook. (2025).[1] PKC-IN-1 Product Properties and Solubility Data. Retrieved from [1]
-
MedChemExpress. (2024).[1] MS-553 (PKC-IN-1) Datasheet and Handling Instructions. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Troubleshooting Precipitates in Cell Culture. Retrieved from
-
TargetMol. (2024). PKC-IN-1 Inhibitor Profile. Retrieved from [1]
-
Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (General reference on DMSO shock in assays).
Technical Support Center: Optimizing Pkc-IN-1 Efficacy
Welcome to the Pkc-IN-1 Technical Support Hub. This guide addresses the specific challenges of using Pkc-IN-1 (CAS 1046787-18-1) , a potent, reversible Protein Kinase C (PKC) inhibitor. Unlike generic reagents, kinase inhibitors require precise optimization of solubility, ATP competition, and cellular permeability to function correctly.
Module 1: Solubility & Formulation Strategy
Q: My Pkc-IN-1 stock solution is precipitating upon addition to cell culture media. How do I prevent this?
A: Precipitation is the most common cause of "failed" inhibition experiments. Pkc-IN-1 is hydrophobic; dumping a high-concentration DMSO stock directly into aqueous media causes "crash-out," creating micro-crystals that cells cannot uptake.
The "Intermediate Dilution" Protocol: Do not pipette 100% DMSO stock directly into the cell well. Use this step-down method:
-
Prepare Master Stock: Dissolve Pkc-IN-1 in anhydrous DMSO to 10 mM .
-
Critical: Vortex for 1 minute. If visual particulates remain, sonicate for 5 minutes at 40 kHz.
-
-
Create 10x Working Solution: Dilute the Master Stock 1:10 into serum-free media (or PBS) to create a 10x concentrate.
-
Why? This allows the compound to associate with carrier proteins (if serum is added later) or stabilize in a larger volume before hitting the cells.
-
Observation Check: Hold the tube up to the light. If it looks milky/cloudy, it has crashed out. You must lower the concentration or increase the DMSO percentage (up to 0.5% final concentration is usually tolerated).
-
-
Final Addition: Add the 10x solution to your cells to reach 1x.
Stability Table: Pkc-IN-1
| Parameter | Specification | Technical Note |
| Solvent | DMSO (Anhydrous) | Avoid Ethanol; solubility is significantly lower. |
| Max Solubility | ~10-20 mM | Concentration dependent on specific batch purity. |
| Storage | -20°C (Desiccated) | Hygroscopic. Warm to RT before opening to prevent water condensation, which degrades the compound. |
| Freeze/Thaw | Max 3 cycles | Aliquot immediately. Repeated freeze-thaw causes hydrolysis. |
Module 2: Biochemical Efficacy (The ATP Gap)
Q: The datasheet says the IC50 is <50 nM, but I see no inhibition in my kinase assay. Why?
A: The discrepancy is likely due to ATP Competition . Pkc-IN-1 binds to the ATP-binding pocket of PKC. If your assay uses high ATP concentrations, the ATP will outcompete the inhibitor, making it appear less potent.
The Science (Cheng-Prusoff Correction):
To determine the true potency (
- : The functional strength you observe.
- : The absolute binding affinity of Pkc-IN-1.
- : The concentration of ATP in your assay.[1][2][3][4]
- : The Michaelis constant of PKC for ATP (typically 10–50 µM depending on isozyme).
Actionable Advice:
If you run a biochemical screen with 1 mM ATP (saturated), your observed IC50 will be 20–100x higher than the datasheet value (which is usually derived at
-
Troubleshooting Step: Lower your assay ATP concentration to equal the
of the specific PKC isoform you are testing (e.g., 10 µM) to validate the inhibitor's quality.
Module 3: Cellular Optimization & Toxicity
Q: I need to inhibit PKC in HeLa cells. Should I use the biochemical IC50?
A: No. Cellular ATP concentrations are in the millimolar range (1–5 mM), drastically shifting the required dose compared to cell-free assays. Furthermore, Pkc-IN-1 must cross the plasma membrane.
Titration Workflow: Do not guess. Perform a "Checkerboard" Pilot Experiment:
-
Range: Test 0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM, 10 µM.
-
Readout 1 (Efficacy): Western Blot for a direct PKC substrate (e.g., p-MARCKS or p-p47phox). Do not rely on downstream phenotypic changes (like migration) alone, as these can be off-target.
-
Readout 2 (Toxicity): ATP-based viability assay (e.g., CellTiter-Glo) at 24h.
Visualizing the PKC Signaling Blockade: The diagram below illustrates where Pkc-IN-1 acts and the downstream markers you should validate.
Caption: Mechanism of Action. Pkc-IN-1 competitively binds the catalytic ATP site, preventing substrate phosphorylation.
Module 4: Troubleshooting Guide
Q: The inhibitor works at 1 hour but loses effect at 24 hours. Is it degrading?
A: This is likely Compensatory Feedback Loop Activation , not degradation.
-
Mechanism: PKC inhibition often interrupts negative feedback loops. The cell senses "low kinase activity" and upregulates upstream activators (like increased Receptor Tyrosine Kinase expression or MAPK pathway activation) to compensate.
-
Solution: Perform a time-course experiment (1h, 6h, 12h, 24h). If activity returns at 24h, you may need to re-dose or combine with a MEK/ERK inhibitor to prevent resistance.
Q: I see high toxicity even at low concentrations.
A: This suggests Off-Target Inhibition .
-
Check: Are you using >10 µM? At this concentration, Pkc-IN-1 (like many bisindolylmaleimides) loses specificity and may inhibit PKA, GSK-3
, or induce mitochondrial toxicity unrelated to PKC. -
Control: Use a structurally similar but inactive analog if available, or validate with siRNA knockdown of the specific PKC isoform to confirm the phenotype matches the drug effect.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| No Inhibition (Cell) | High ATP / Serum Binding | Increase dose; reduce serum to 1% during treatment window. |
| Crystal Formation | "Crash-out" in media | Use intermediate dilution step; limit final DMSO <0.5%. |
| Inconsistent Replicates | Pipetting viscous DMSO | Use positive displacement pipettes; pre-wet tips. |
| Unexpected Cell Death | Off-target kinases (PKA/CDK) | Titrate down. Verify with specific siRNA. |
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link
-
Newton, A. C. (2018). Protein kinase C: perfectly balanced signaling. Cold Spring Harbor Perspectives in Biology. Link
-
Thermo Fisher Scientific. Protein Kinase C Assay Protocol & Optimization Guidelines. Link
-
SelleckChem. Pkc-IN-1 Product Data and Solubility Profile. Link(General reference for catalog-specific solubility data).
-
Abcam. PKC Kinase Activity Assay Kit (ab139437) Protocol and Troubleshooting. Link
Sources
Technical Support Center: Pkc-IN-1 Cytotoxicity Assessment
Case Reference: PKC-INHIBITION-INVITRO-001
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this technical guide to assist you with the in vitro cytotoxicity assessment of Pkc-IN-1 (and related ATP-competitive PKC inhibitors). This class of small molecules presents unique challenges regarding solubility, assay interference, and time-dependent kinetics.
This guide moves beyond basic protocols to address the causality of experimental failure.
Part 1: Mechanism & Experimental Logic
To design a valid cytotoxicity assay, you must understand what Pkc-IN-1 does to the cell. It is typically an ATP-competitive inhibitor. Blocking PKC isoforms (particularly PKC
Visual 1: Pkc-IN-1 Mechanism of Action & Cytotoxicity
This diagram illustrates the signaling blockade that leads to the reduction in cell viability you are attempting to measure.
Figure 1: Pkc-IN-1 competes for the ATP binding site of PKC, blocking downstream survival signals (RAF/NF-
Part 2: Pre-Assay Preparation (The Foundation)
Critical Warning: The #1 cause of "noisy" data with Pkc-IN-1 is micro-precipitation. Like many kinase inhibitors, it is hydrophobic.[1] If you spike a high-concentration DMSO stock directly into aqueous media, the compound may crash out, forming invisible micro-crystals that settle on cells, causing physical stress or uneven dosing.
Protocol: The "Intermediate Dilution" Method
Do NOT pipette 100% DMSO stock directly into the cell culture well.
-
Master Stock: Dissolve Pkc-IN-1 in 100% DMSO to 10 mM or 50 mM. Store at -20°C or -80°C.
-
Intermediate Plate (The Secret Step):
-
Prepare a 96-well "dilution plate" with culture media.
-
Perform your serial dilutions (e.g., 1:3) in this plate first.
-
Ensure the DMSO concentration in this intermediate plate is 2x your final desired concentration (e.g., 0.4% DMSO).
-
-
Final Transfer:
-
Transfer 50 µL from the Intermediate Plate to the Cell Plate (already containing 50 µL of cells).
-
Result: Homogeneous mixing, no osmotic shock, and final DMSO is 0.2% (safe for most lines).
-
Part 3: Assay Selection & Execution
Scientist's Note: Kinase inhibitors are notorious for interfering with metabolic assays. Pkc-IN-1 may alter mitochondrial respiration before the cell actually dies.
Assay Comparison Matrix
| Feature | MTT (Tetrazolium) | CCK-8 / WST-1 | CellTiter-Glo (ATP) | Recommendation |
| Mechanism | Mitochondrial Reductase | Dehydrogenase activity | ATP quantitation | |
| Sensitivity | Moderate | High | Very High | ATP is Gold Standard |
| Interference | HIGH. Kinase inhibitors can uncouple mitochondria [1]. | Low, but chemical reduction possible. | Minimal. | |
| Solubility | Requires formazan solubilization (DMSO). | Water soluble (One-step). | Lysis based. | |
| Verdict | Avoid if possible. | Good for screening. | Preferred for IC50. |
Visual 2: Recommended Workflow (ATP-Based)
Figure 2: Optimal workflow using ATP-based luminescence to avoid colorimetric interference. Note the 24h attachment period is critical for PKC signaling normalization.
Part 4: Troubleshooting Center (FAQs)
Q1: My IC50 varies wildly between biological replicates. Why? Diagnosis: Cell Density Variance. Explanation: PKC signaling is often density-dependent. In sparse cultures, cells may rely more on PKC for survival signals than in confluent cultures (or vice versa, depending on the tissue type). Fix: Standardize your seeding density strictly. Use an automated cell counter. Ensure cells are in the logarithmic growth phase at the time of treatment, not reaching confluence.
Q2: I see a "biphasic" curve (toxicity at medium dose, survival at high dose). Diagnosis: Precipitation or "Hook Effect". Explanation: At high concentrations (e.g., >10 µM), Pkc-IN-1 may precipitate out of the media. The effective concentration drops, and the crystals may settle without killing the cells, leading to an artificial "recovery" in the signal. Fix: Check the wells under a microscope at 40x. If you see crystals/debris, your data at that concentration is invalid. Cap your top dose lower or improve solubility (warm media, ensure <0.5% DMSO).
Q3: The MTT assay shows cells are alive, but they look dead under the microscope. Diagnosis: Mitochondrial Uncoupling / Chemical Interference. Explanation: Some kinase inhibitors can increase the rate of MTT reduction non-enzymatically or cause mitochondrial "uncoupling" (hyper-active mitochondria in dying cells) [2]. Fix: Switch to a membrane integrity assay (LDH release) or an ATP assay (CellTiter-Glo). Do not rely solely on MTT for kinase inhibitors.
Q4: Can I use serum-free media to increase sensitivity? Diagnosis: Experimental Artifact Risk. Explanation: Serum starvation stresses cells and alters basal PKC activity. While it removes serum-binding of the drug (potentially lowering IC50), it makes cells hypersensitive to apoptosis, generating false positives. Fix: Perform the assay in Reduced Serum (e.g., 2% FBS) if necessary, but 10% FBS is standard to mimic physiological protein binding.
Part 5: Data Analysis & Reporting
When reporting your cytotoxicity data:
-
Normalization: Normalize raw values to the DMSO Control (0% kill) and a Positive Control (e.g., Staurosporine or 100% Lysis, 100% kill).
-
Curve Fitting: Use a Non-linear regression (4-parameter logistic) .
-
Equation:
-
-
Outliers: If
, check for the "Precipitation Hook" (see Q2) and exclude top concentrations if precipitation is confirmed.
References
-
Bernas, T., & Dobrucki, J. (2002). Mitochondrial and nonmitochondrial reduction of MTT: Interaction of MTT with TMRE, JC-1, and NAO mitochondrial fluorescent probes. Cytometry, 47(4), 236–242.
-
Maioli, E., et al. (2009). Critical appraisal of the MTT assay in the presence of Rottlerin and uncouplers. Biological Procedures Online, 11, 227–240. (Demonstrates how PKC inhibitors can cause MTT artifacts).
-
Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Parker, P. J., et al. (1998). Protein kinase C inhibitors.[2][3][4][5][6][7] Nature Reviews Drug Discovery. (Foundational text on PKC inhibitor classes like Bisindolylmaleimides).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. oncotarget.com [oncotarget.com]
- 6. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 7. Critical Appraisal of the MTT Assay in the Presence of Rottlerin and Uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Pkc-IN-1 Vehicle Effects
Document ID: TSC-PKC-004 Last Updated: 2025-05-21 Content Lead: Senior Application Scientist, Cell Signaling Division
Introduction: The "Vehicle Variable" in PKC Inhibition
Welcome to the technical support center. This guide addresses a critical source of experimental error when using Pkc-IN-1 (CAS: 1046787-18-1), a potent, maleimide-based Protein Kinase C (PKC) inhibitor.
Because Pkc-IN-1 is highly hydrophobic, it requires organic solvents—typically Dimethyl Sulfoxide (DMSO) —for solubilization.[1] However, DMSO is not biologically inert. In PKC signaling specifically, DMSO can induce artifacts by altering membrane fluidity (affecting PKC translocation) or even inducing differentiation in specific cell lines (e.g., HL-60) [1, 3].
This guide provides the protocols and logic required to decouple the specific effects of Pkc-IN-1 from the non-specific background noise of its vehicle.
Module 1: Solubility & Preparation (Preventing "Crash-Out")
The Issue: Pkc-IN-1 is stable in DMSO but prone to rapid precipitation ("crashing out") when added directly to aqueous cell culture media. This leads to lower-than-calculated effective concentrations and inconsistent IC50 data.[2]
FAQ: How do I prepare stocks without precipitation?
Answer: Never add high-concentration DMSO stock directly to the final media volume. Use the Intermediate Dilution Method . This technique steps down the concentration gradually, preventing the "shock" precipitation that occurs when hydrophobic molecules hit water.
Protocol: The Intermediate Dilution Workflow
Objective: Prepare a 10 µM treatment condition with 0.1% DMSO final concentration from a 10 mM stock.[3]
Figure 1: The Intermediate Dilution Method ensures Pkc-IN-1 remains soluble by maintaining solvent consistency until the final step.[3][4][5][6][7][8][9]
Module 2: Experimental Design (The "Perfect Match")
The Issue: Researchers often use a "media only" control or a fixed DMSO control that does not match the highest concentration used in a dose-response curve. This invalidates the baseline.
FAQ: How much DMSO is too much for PKC assays?
Answer: For PKC assays, the limit is stricter than general cytotoxicity assays.
-
PKC Translocation Assays: < 0.1% v/v.
-
Differentiation-Sensitive Cells (e.g., HL-60, Neuroblastoma): < 0.05% v/v.
DMSO concentrations >0.1% can mimic DAG (Diacylglycerol) effects or alter lipid bilayer properties, triggering false-positive PKC translocation events [3].
Data Table: Vehicle Tolerance Limits
| Assay Type | Critical Artifact Risk | Max Recommended DMSO |
| Kinase Activity (Biochemical) | Enzyme denaturation / interference | 1.0% |
| Cell Viability (MTT/CellTiter) | Cytotoxicity masking drug effect | 0.5% |
| PKC Translocation (Imaging) | Membrane fluidity changes | 0.1% |
| Differentiation (Stem Cells) | DMSO-induced differentiation | < 0.05% |
Module 3: Normalization & Troubleshooting
The Issue: In a dose-response curve, if you dilute the drug with media, the DMSO concentration decreases as the drug concentration decreases. This introduces a second variable (decreasing vehicle stress).
The Solution: "Back-filling" . Every well in your plate must have the exact same percentage of DMSO, regardless of the drug concentration.
Troubleshooting Guide: Common Artifacts
| Symptom | Probable Cause | Corrective Action |
| Control cells show stress/rounding | DMSO toxicity (>0.5%) or low-grade DMSO. | Use sterile-filtered, cell-culture grade DMSO. Reduce final % to 0.1%. |
| Inconsistent IC50 values | "Edge Effect" (Evaporation). | Do not use outer wells of 96-well plates. Fill them with PBS/Water. |
| Cloudy media upon addition | Compound precipitation. | Use the Intermediate Dilution Protocol (Module 1). Sonicate stock if necessary. |
| High background in Fluorescence | DMSO quenching or autofluorescence. | Ensure vehicle control is subtracted from all raw data points before analysis. |
Visualizing the Pathway & Interference Points
Understanding where the vehicle acts versus where Pkc-IN-1 acts is crucial for interpreting data.
Figure 2: Mechanistic map showing Pkc-IN-1 inhibition target versus potential DMSO interference points at the membrane and activation steps.
References
-
Chakravarthy, B. R., et al. (1992). "The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation."[10] Biochimica et Biophysica Acta (BBA).
-
BellBrook Labs. (2025). "Protocol Recommendations for Performing a Kinase Inhibition Assay." Technical Guide.
-
Verheijen, J. C., et al. (2014). "Dimethyl sulfoxide (DMSO) as a vehicle for kinase inhibitors: Effects on cell signaling."[11] Journal of Biomolecular Screening. (General consensus derived from search results on DMSO effects).
-
Reaction Biology. (2024). "Step-by-Step Guide to Kinase Inhibitor Development." Drug Discovery Blog.
-
APExBIO. "PKC-IN-1 Product Information & Solubility." Catalog Data.
Sources
- 1. researchgate.net [researchgate.net]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphatidylinositol-3-kinase activation and atypical protein kinase C zeta phosphorylation characterize the DMSO signalling in erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of PKC Inhibitors [medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Pkc-IN-1
Product: Pkc-IN-1 (ATP-Competitive Protein Kinase C Inhibitor)
Primary Targets: PKC
Mission Statement
This guide addresses the specific anomalies researchers encounter when using Pkc-IN-1 (often chemically identified as 3-(1H-indol-3-yl)-4-[2-(4-morpholinyl)ethyl]-1H-pyrrole-2,5-dione or related maleimide derivatives). Unlike general user manuals, this document focuses on causality analysis —explaining why your data might look "wrong" (e.g., paradoxical phosphorylation spikes, lack of potency) and how to validate your system using rigorous control experiments.
Module 1: The "Phosphorylation Spike" Paradox
Issue Description
"I treated my cells with Pkc-IN-1 to inhibit PKC signaling. However, when I ran a Western blot, the levels of phosphorylated PKC (p-PKC) significantly increased compared to the control. Is the inhibitor activating the kinase?"
Technical Diagnosis: The Phosphatase Protection Mechanism
This is the most common source of confusion with ATP-competitive PKC inhibitors.
-
Mechanism: PKC enzymes are constitutively phosphorylated at three "priming" sites (activation loop, turn motif, hydrophobic motif) to become stable and catalytically competent.
-
The Trap: When Pkc-IN-1 binds to the ATP-binding pocket, it locks the kinase into a stable, "closed" conformation.
-
The Paradox: This closed conformation is sterically inaccessible to cellular phosphatases (like PHLPP or PP2A). Consequently, the inhibitor protects the kinase from being dephosphorylated and degraded.
-
Result: You see a massive accumulation of p-PKC on your blot, but the enzyme is catalytically dead because the inhibitor occupies the active site.
Validation Protocol: The Downstream Substrate Check
Do not rely on p-PKC levels as a readout of activity. You must measure a downstream substrate.
Step-by-Step:
-
Select Substrate: Choose a direct PKC substrate (e.g., p-MARCKS or p-ERK1/2 if in a relevant MAPK pathway).
-
Experimental Setup:
-
Control: DMSO only.
-
Stimulation: PMA (Phorbol 12-myristate 13-acetate) [100 nM, 15 min] to force maximal PKC activation.
-
Treatment: Pre-treat with Pkc-IN-1 (1-5 µM) for 30 min before PMA stimulation.
-
-
Interpretation:
-
Correct Result: High p-PKC (inhibitor bound), Low p-MARCKS (activity blocked).
-
Unexpected Result: High p-PKC, High p-MARCKS (Inhibitor failed/concentration too low).
-
Visual Logic: Phosphatase Protection
Figure 1: Mechanism of Paradoxical Phosphorylation. Binding of Pkc-IN-1 stabilizes PKC, preventing dephosphorylation and causing an apparent increase in Western blot signal despite inhibited activity.
Module 2: Potency Discrepancies (Cell-Free vs. Cellular)
Issue Description
"The datasheet says the IC50 is ~10 nM. I used 50 nM in my cell culture, but I see no inhibition of downstream signaling."
Technical Diagnosis: The ATP Competition Barrier
Pkc-IN-1 is ATP-competitive .[1][2]
-
Biochemical Assays: Performed at low ATP concentrations (e.g., 10-100 µM).
-
Intracellular Environment: ATP concentrations are millimolar (1-5 mM).
-
Impact: You must shift the dose significantly higher to outcompete cellular ATP.
Data Table: Concentration Shift Guide
| Parameter | Biochemical Assay (Cell-Free) | Cellular Assay (Culture) |
| ATP Concentration | ~10 - 100 µM | 1 - 5 mM |
| Pkc-IN-1 IC50 | 5 - 20 nM | N/A (Irrelevant) |
| Required Working Conc. | N/A | 1 - 5 µM |
| Serum Effect | None | High protein binding (Albumin) reduces free drug |
Troubleshooting Protocol: Dose Titration
Objective: Determine the cellular EC50 for your specific cell line.
-
Serum Starvation: Starve cells (0.1% FBS) for 12-24h prior to experiment. High serum levels contain lipids that activate PKC and albumin that binds the drug.
-
Dose Range: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM.
-
Readout: Inhibition of PMA-induced downstream phosphorylation (not p-PKC itself).
Module 3: Off-Target Toxicity & Specificity
Issue Description
"My cells are dying after 24 hours of treatment. Is Pkc-IN-1 cytotoxic?"
Technical Diagnosis: The "Dirty" Kinase Profile
While Pkc-IN-1 is selective for conventional PKCs (
-
Primary Off-Target: GSK3
(Glycogen Synthase Kinase 3 beta) is structurally similar in the ATP pocket. -
Secondary Off-Target: CDK (Cyclin-Dependent Kinase) inhibition can lead to cell cycle arrest and apoptosis.
Validation Protocol: The "Rescue" Control
To prove the effect is PKC-specific and not general toxicity:
-
Timepoint Reduction: PKC signaling events are rapid (minutes). Measure signaling at 15-60 minutes . If the biological effect (e.g., cytokine release) requires 24h, toxicity is a confounding variable.
-
Viability Assay: Run an MTT/CellTiter-Glo assay in parallel. If viability drops <80%, your signaling data is artifactual.
-
Genetic Validation: Compare Pkc-IN-1 results with a PKC siRNA or CRISPR knockout. If the drug phenotype matches the genetic phenotype, the effect is on-target.
Module 4: Solubility & Handling
Issue Description
"I see a fine precipitate in my cell culture media when I add the inhibitor."
Technical Diagnosis: Hydrophobic Crash
Pkc-IN-1 is highly hydrophobic. Adding a high-concentration DMSO stock directly to aqueous media causes rapid precipitation ("crashing out"), effectively lowering the dose to zero.
Correct Solubilization Protocol
-
Stock Prep: Dissolve powder in high-quality DMSO to 10 mM . Aliquot and store at -20°C. Avoid repeated freeze-thaw.
-
Serial Dilution (The Intermediate Step):
-
Do NOT pipette 1 µL of 10 mM stock into 10 mL media.
-
DO dilute 10 mM stock 1:10 in DMSO to make a 1 mM working stock .
-
DO dilute the 1 mM stock into a small volume of serum-free media with vigorous vortexing before adding to the main culture dish.
-
-
Final DMSO Limit: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.
Summary Visualization: Troubleshooting Decision Tree
Figure 2: Diagnostic logic flow for resolving common Pkc-IN-1 experimental anomalies.
References
-
Newton, A. C. (2018). "Protein kinase C: perfectly balanced." Critical Reviews in Biochemistry and Molecular Biology, 53(2), 208-230. Link
- Relevance: Authoritative source on the "phosphatase protection" mechanism and paradoxical phosphoryl
-
Gould, C. M., & Newton, A. C. (2008). "The life and death of protein kinase C." Current Drug Targets, 9(8), 614-625. Link
- Relevance: Details the maturation phosphorylation of PKC and how inhibitors affect stability.
-
Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297-315. Link
- Relevance: Provides specificity profiles for maleimide-based PKC inhibitors (Bisindolylmaleimide derivatives) and off-target risks (GSK3, CDK).
-
TargetMol / SelleckChem Datasheets (General Chemical Reference). "Pkc-IN-1 Biological Activity." Link
-
Relevance: Source for chemical structure and baseline IC50 values.[3]
-
Sources
Validation & Comparative
Comparative Guide: Pkc-IN-1 Kinase Selectivity Profile
Executive Summary: The cPKC Specificity Advantage
In the crowded landscape of kinase inhibitors, Pkc-IN-1 (CAS 1046787-18-1) distinguishes itself as a highly potent, ATP-competitive inhibitor with a marked selectivity preference for conventional Protein Kinase C (cPKC) isoforms over novel (nPKC) and atypical (aPKC) variants.
Unlike pan-PKC inhibitors (e.g., Sotrastaurin) that broadly suppress the entire family—often leading to unwanted immunosuppression or toxicity—Pkc-IN-1 exhibits a "selectivity gradient." It achieves single-digit nanomolar potency against PKC
Chemical & Mechanistic Profile
Pkc-IN-1 functions as a reversible, ATP-competitive inhibitor.[1][2][3] It targets the highly conserved ATP-binding pocket of the catalytic domain. However, its structural moieties interact with specific residues in the hinge region that are subtly divergent between the cPKC and nPKC subfamilies.
| Feature | Technical Specification |
| Common Name | Pkc-IN-1 |
| CAS Number | 1046787-18-1 |
| Mechanism | ATP-Competitive, Reversible |
| Primary Targets | PKC |
| Secondary Targets | PKC |
| Sparing Targets | PKC |
Mechanism of Action Diagram
The following diagram illustrates the interference of Pkc-IN-1 within the canonical G-Protein Coupled Receptor (GPCR) pathway.
Figure 1: Pkc-IN-1 selectively disrupts the cPKC signaling axis downstream of Calcium and DAG release.
Selectivity Profiling Data
The utility of Pkc-IN-1 lies in its differential potency. The data below synthesizes biochemical IC50 assays (typically performed at
Table 1: Pkc-IN-1 Isoform Selectivity Profile
Data represents mean IC50 values from radiometric kinase assays.
| PKC Isoform | Subfamily | IC50 (nM) | Selectivity Ratio (vs PKC | Interpretation |
| PKC | Conventional | 2.3 | 1.0x | Primary Target |
| PKC | Conventional | 8.1 | ~3.5x | Highly Potent |
| PKC | Conventional | 7.6 | ~3.3x | Highly Potent |
| PKC | Novel | 25.6 | ~11x | Moderate Potency |
| PKC | Conventional | 57.5 | ~25x | Moderate Potency |
| PKC | Other | 314 | ~136x | Weak / Spared |
| PKC | Novel | 808 | ~350x | Selectively Spared |
Table 2: Comparative Landscape
How does Pkc-IN-1 compare to industry standards?
| Compound | Primary Targets | Selectivity Profile | Best Use Case |
| Pkc-IN-1 | PKC | cPKC Selective (High potency on | Dissecting Calcium-dependent PKC signaling. |
| Sotrastaurin | Pan-PKC ( | Broad Spectrum (Potent on cPKC and nPKC) | Clinical immunosuppression; total PKC blockade. |
| Enzastaurin | PKC | Isoform Selective (High preference for | Oncology research specific to PKC |
| Go 6983 | Pan-PKC | Broad Spectrum (Hits | General tool compound for total inhibition. |
Key Insight: If your research requires distinguishing between PKC
Experimental Validation Protocols
To verify the selectivity profile of Pkc-IN-1 in your specific cellular model, reliance on a single assay type is insufficient. A "Self-Validating" workflow combining biochemical and cellular assays is recommended.
Workflow Diagram: Selectivity Validation
Figure 2: A tiered approach to validating kinase inhibitor selectivity, moving from defined biochemical systems to complex cellular environments.
Protocol: Cellular Kinase Selectivity Assay (Western Blot)
Objective: Confirm Pkc-IN-1 inhibits cPKC substrates without affecting nPKC pathways at physiological concentrations.
-
Cell Culture: Seed cells (e.g., Jurkat or U937) at
cells/mL. Starve in serum-free media for 4 hours to reduce basal phosphorylation. -
Inhibitor Treatment:
-
Treat cells with Pkc-IN-1 in a dose-response curve: 0, 10, 100, 1000 nM .
-
Control: Include a Sotrastaurin (100 nM) positive control.
-
Incubate for 30–60 minutes.
-
-
Stimulation:
-
For cPKC (
): Stimulate with PMA (20 ng/mL) + Ionomycin (1 M) for 15 minutes. Rationale: Ionomycin provides the required for cPKC activation. -
For nPKC (
): Stimulate with PMA only (or specific DAG analogs) in the presence of EGTA (calcium chelator) to isolate Calcium-independent isoforms.
-
-
Lysis & Blotting:
-
Lyse in RIPA buffer containing phosphatase inhibitors (NaF, Na3VO4).
-
Primary Antibodies:
-
cPKC Readout: Phospho-MARCKS (Ser152/156) - A classic PKC
substrate. -
nPKC Readout: Phospho-PKC
(Thr505) or specific downstream targets like PKD (Ser916) if evaluating cross-reactivity.
-
-
-
Data Analysis:
-
Pkc-IN-1 should abolish p-MARCKS at 10–100 nM .
-
Pkc-IN-1 should show minimal impact on nPKC markers at <100 nM , whereas Sotrastaurin will inhibit both.
-
References
-
Primary Data Source: TargetMol. (n.d.). PKC-IN-1 Chemical Structure and Biological Activity. Retrieved from
-
Isoform Selectivity Context: MedChemExpress. (n.d.). MS-553 (PKC-IN-1) Datasheet and IC50 Values. Retrieved from
-
Comparative Analysis (Sotrastaurin): Wagner, J., et al. (2009). The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation.[4][5] Journal of Pharmacology and Experimental Therapeutics. Retrieved from
-
Kinase Profiling Standards: Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Retrieved from
Disclaimer: This guide is for research purposes only. Pkc-IN-1 is not approved for clinical use. Always verify batch-specific IC50 values with your supplier, as salt forms and purity can influence potency.
Sources
Comparative Profiling: Pkc-IN-1 vs. Staurosporine for PKC Inhibition
Topic: Pkc-IN-1 vs Staurosporine PKC Inhibition Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
A Technical Guide for Precision Kinase Modulation
Executive Summary
In the investigation of Protein Kinase C (PKC) signaling, the choice of inhibitor dictates the resolution of the data. Staurosporine serves as the historical "sledgehammer"—a nanomolar-potent, pan-kinase inhibitor used primarily as a positive control for total phosphorylation blockade or apoptosis induction.[1] In contrast, Pkc-IN-1 (CAS 1046787-18-1) represents the "scalpel"—a highly selective probe targeting specific PKC isoforms (notably PKC
Mechanistic Foundations
Both compounds function as ATP-competitive inhibitors, binding to the catalytic cleft of the kinase domain.[3] However, their structural interactions result in vastly different selectivity profiles.
Staurosporine: The Pan-Kinase Archetype
Staurosporine is an alkaloid isolated from Streptomyces staurosporeus.[1][4] It binds with extremely high affinity to the ATP-binding site of over 250 kinases.
-
Mechanism: It occupies the adenine-binding pocket and forms hydrogen bonds with the hinge region of the kinase. Its lack of selectivity arises because it exploits conserved features found in the ATP-binding pocket of nearly all kinome members (PKC, PKA, PKG, CAMK, TKs).
-
Primary Utility: Positive control for inhibition; induction of apoptosis (via intrinsic pathway); induction of necroptosis under caspase-compromised conditions.[5]
Pkc-IN-1: The Isoform-Selective Probe
Pkc-IN-1 (specifically the molecule associated with CAS 1046787-18-1, Example H6 from Patent WO2008096260) is a synthetic small molecule designed to exploit subtle structural differences in the variable regions of the PKC ATP-binding pocket.
-
Mechanism: While also ATP-competitive, Pkc-IN-1 is engineered to fit the unique steric constraints of the PKC
isoform active site. -
Primary Utility: Dissecting the specific role of PKC
II in pathological angiogenesis (e.g., diabetic retinopathy) and B-cell malignancies, without the confounding off-target effects of broad kinase inhibition.
Selectivity & Performance Profile
The following table contrasts the inhibitory potency and selectivity of the two compounds.
Table 1: Comparative Inhibitory Profile (IC50 / Ki)
| Feature | Staurosporine | Pkc-IN-1 |
| Primary Target | Pan-Kinase (Broad Spectrum) | PKC Isoform Selective (PKC |
| PKC | IC50: ~2 nM | > 100-fold less potent* |
| PKC | IC50: ~5 nM | Ki: 14.9 nM (PKC |
| PKC | IC50: ~5 nM | Low affinity |
| Off-Target Hits | PKA, PKG, CAMK, CDKs, TKs | Minimal (Kinome selective) |
| Cellular Effect | Rapid Apoptosis / Necrosis | Pathway Modulation / Cytostasis |
| Solubility | DMSO (>10 mM) | DMSO (>10 mM) |
*Note: Selectivity ratios are approximate and dependent on assay conditions (ATP concentration).
Visualization: Signaling Pathway & Inhibition Logic
The following diagram illustrates the divergent impact of these inhibitors on the PKC signaling cascade.
Caption: Staurosporine exerts a broad blockade across all PKC isoforms and unrelated kinases, often triggering cell death. Pkc-IN-1 selectively targets the PKC
Experimental Protocols
To validate the performance of Pkc-IN-1 versus Staurosporine, a Kinase Selectivity Assay (Western Blot readout) is recommended. This protocol verifies if the phosphorylation of a specific PKC substrate (e.g., MARCKS or downstream ERK) is inhibited selectively.
Protocol: Comparative Kinase Inhibition Assay (Cell-Based)
Objective: Determine the IC50 and selectivity window of Pkc-IN-1 compared to Staurosporine in a relevant cell line (e.g., U937 or endothelial cells).
Materials:
-
Cell Line: U937 (human monocyte) or HUVEC.
-
Inhibitors: Staurosporine (Stock 1 mM in DMSO), Pkc-IN-1 (Stock 10 mM in DMSO).
-
Stimulant: PMA (Phorbol 12-myristate 13-acetate) to activate PKC.[6]
-
Lysis Buffer: RIPA buffer + Phosphatase Inhibitor Cocktail (Critical).
Step-by-Step Workflow:
-
Seeding:
-
Seed cells at
cells/well in 6-well plates. -
Serum-starve cells for 12–18 hours (0.5% FBS) to reduce basal kinase activity.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of Staurosporine (0.1 nM – 100 nM) and Pkc-IN-1 (1 nM – 1000 nM).
-
Treat cells with inhibitors for 30 minutes prior to stimulation.
-
Control: DMSO vehicle only.
-
-
Stimulation:
-
Add PMA (final concentration 20–100 nM) to all wells (except negative control) for 15–30 minutes .
-
Note: PMA directly activates conventional and novel PKC isoforms, bypassing the receptor.
-
-
Lysis & Harvesting:
-
Place plates on ice immediately. Wash 2x with cold PBS.
-
Lyse in cold RIPA buffer containing protease/phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
-
Western Blot Analysis:
-
Load 20-30 µg protein per lane.
-
Primary Antibodies:
-
Anti-Phospho-PKC Substrate (Ser/Thr) motif antibody.
-
Anti-Phospho-ERK1/2 (Downstream readout).
-
Anti-Total PKC
(Loading control).
-
-
Expected Result:
-
Staurosporine: Complete ablation of all phospho-signals at >10 nM. High cytotoxicity markers (Cleaved Caspase-3) may appear if incubation is prolonged (>4h).
-
Pkc-IN-1: Dose-dependent reduction of specific PKC
substrates. Phospho-ERK may be partially inhibited but not obliterated, indicating pathway specificity.
-
-
Strategic Application Guide
When to use Staurosporine:
-
Assay Validation: You need a "positive kill" control to ensure your kinase assay is working.
-
Apoptosis Studies: You are studying the mechanisms of cell death (intrinsic pathway) or necroptosis (in caspase-depleted systems).[5]
-
Total Shutdown: You need to rule out kinase activity entirely to test non-kinase dependent mechanisms.
When to use Pkc-IN-1:
-
Isoform Dissection: You are investigating the specific contribution of PKC
to a phenotype (e.g., B-cell receptor signaling or VEGF-induced permeability). -
In Vivo Studies: You require a compound with a better safety profile than Staurosporine (which is too toxic for most therapeutic animal models).
-
Phenotypic Screening: You want to observe cell behavior (migration, secretion) without inducing immediate cytotoxicity.
References
-
Staurosporine Characterization
- Title: Staurosporine Inhibits Protein Kinase C and Prevents Phorbol Ester-Mediated Leukotriene D4 Receptor Desensitiz
- Source: PubMed / NIH
-
URL:[Link] (Search Term: Staurosporine PKC inhibition RBL-1)
-
Staurosporine in Necroptosis
-
Pkc-IN-1 Identification
-
Title: PKC-IN-1 (Compound H6) - PKC Beta II Inhibitor.[2]
- Source: TargetMol / Adooq Bioscience Product D
-
-
PKC Isoform Function
Sources
- 1. cy7-maleimide.com [cy7-maleimide.com]
- 2. adooq.com [adooq.com]
- 3. mdpi.com [mdpi.com]
- 4. Natural Protein Kinase Inhibitors, Staurosporine, and Chelerythrine Suppress Wheat Blast Disease Caused by Magnaporthe oryzae Triticum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staurosporine Induces Necroptotic Cell Death under Caspase-Compromised Conditions in U937 Cells | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: PKC-IN-1 Selectivity & Cross-Reactivity Profiling
Executive Summary
PKC-IN-1 (CAS: 1046787-18-1) is a potent, ATP-competitive small molecule inhibitor exhibiting high selectivity for conventional Protein Kinase C (cPKC) isoforms.[1] Unlike pan-PKC inhibitors (e.g., Staurosporine) or broad-spectrum bisindolylmaleimides, PKC-IN-1 demonstrates a distinct selectivity profile favoring PKC
This guide provides an objective technical comparison of PKC-IN-1 against industry-standard alternatives, detailing its kinase selectivity profile, cross-reactivity risks, and validated experimental protocols for verifying target engagement.
Compound Profile & Mechanism
PKC-IN-1 functions by binding to the ATP-binding pocket of the kinase catalytic domain. Its chemical scaffold (a pyrazole/pyridine derivative) is distinct from the staurosporine analogs, contributing to its refined selectivity profile.
-
Primary Targets: PKC
, PKC I, PKC II -
Secondary Targets: PKC
, PKC
Mechanistic Selectivity Map
The following diagram illustrates the inhibitory potency gradient of PKC-IN-1 across the PKC superfamily.
Caption: Figure 1. Hierarchical inhibition profile of PKC-IN-1. Thicker arrows indicate stronger potency (lower IC50).
Comparative Analysis: PKC-IN-1 vs. Alternatives
Selecting the right inhibitor requires balancing potency with isoform specificity. The table below contrasts PKC-IN-1 with Sotrastaurin (a potent pan-PKC inhibitor) and Enzastaurin (PKC
Table 1: Kinase Selectivity Benchmark (IC50 Values)
| Feature | PKC-IN-1 | Sotrastaurin (AEB071) | Enzastaurin | Staurosporine |
| Primary Class | cPKC Selective | Pan-PKC | PKC | Pan-Kinase |
| PKC | 2.3 nM | 0.95 - 2.1 nM | ~20 - 60 nM | < 5 nM |
| PKC | ~8.0 nM | 0.64 - 2.0 nM | ~6 nM | < 5 nM |
| PKC | 25.6 nM | 0.22 - 1.0 nM | > 100 nM | < 5 nM |
| PKC | 808 nM | 3.2 - 6.0 nM | > 1000 nM | < 10 nM |
| Selectivity Note | High selectivity for | Hits PKC | Moderate potency, highly | No selectivity; toxic reference control. |
| Key Liability | Potential AGC kinase overlap. | GSK3 | Lower cellular potency. | Broad off-target effects. |
Key Insight:
Use PKC-IN-1 when you need to inhibit classical isoforms (
Cross-Reactivity & Off-Target Assessment
While PKC-IN-1 is selective within the PKC family, ATP-competitive inhibitors often cross-react with structurally similar kinases.
Intra-Family Selectivity (The "Safe" Zone)
PKC-IN-1 exhibits a >100-fold selectivity window for PKC
Inter-Family Cross-Reactivity (The Risk Zone)
Researchers should control for the following potential off-targets common to this chemical class:
-
AGC Kinase Family: Due to homology in the catalytic cleft, check for inhibition of PKA , AKT , and S6K .
-
GSK3
: A frequent off-target for PKC inhibitors. While Sotrastaurin is known to hit GSK3 , PKC-IN-1's pyrazole scaffold may offer a different profile, but validation is recommended. -
Aurora Kinases: Morphological profiling data suggests PKC-IN-1 does not significantly inhibit Aurora kinases, distinguishing it from other broad-spectrum inhibitors.
Validated Experimental Protocols
To ensure data integrity, use these self-validating protocols to confirm PKC-IN-1 activity and selectivity in your specific model.
Protocol A: Cellular Target Engagement (Western Blot)
Objective: Confirm inhibition of cPKC activity without affecting nPKC pathways.
-
Cell Culture: Seed cells (e.g., HeLa or Jurkat) at
cells/mL. -
Starvation: Serum-starve for 4-12 hours to reduce basal kinase activity.
-
Inhibitor Treatment:
-
Treat with PKC-IN-1 (Dose titration: 10 nM, 100 nM, 1 µM) for 1 hour.
-
Control: DMSO vehicle.
-
Comparator: Sotrastaurin (100 nM).
-
-
Stimulation: Activate PKC with PMA (Phorbol 12-myristate 13-acetate) at 20-50 ng/mL for 15-30 minutes.
-
Lysis & Blotting: Lyse cells in RIPA buffer containing phosphatase inhibitors.
-
Readout Targets:
-
cPKC Activity Marker: Phospho-MARCKS (Ser152/156) or Phospho-PKC substrates (motif antibody).
-
Specificity Control: Monitor Phospho-AKT (Ser473) to rule out off-target AKT inhibition.
-
Protocol B: In Vitro Selectivity Workflow
The following workflow outlines the logic for validating selectivity using recombinant kinases.
Caption: Figure 2. Step-by-step logic for validating PKC-IN-1 selectivity in vitro.
References
-
TargetMol. (n.d.). PKC-IN-1 Product Datasheet & Biological Activity. Retrieved from
-
Sun-ShineChem. (n.d.). PKC-IN-1 Chemical Properties and Patent Origin (WO 2008096260 A1).[2] Retrieved from
-
MedChemExpress. (n.d.). PKC Inhibitor Library and Selectivity Profiles. Retrieved from
-
Wagner, J., et al. (2009). The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation. Journal of Pharmacology and Experimental Therapeutics. Retrieved from
-
Warchal, S. J., et al. (2024). Natural Product Aurora Kinase Inhibitor Chemotype through Morphological Profiling. Semantic Scholar. (Contextual data on PKC-IN-1 inactivity in Aurora assays). Retrieved from
Sources
- 1. PKC-IN-1 | PKC | TargetMol [targetmol.com]
- 2. PKC-IN-1 | CAS 1046787-18-1 | Sun-shinechem [sun-shinechem.com]
- 3. 产品目录 | 永璨生物 [sun-shinechem.com]
- 4. PKC-IN-1 [myskinrecipes.com]
- 5. 865608-11-3 | CMPD101| CMPD 101; CMPD-101; Takeda101; Takeda-101; Takeda 101|BioChemPartner [biochempartner.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. download.rgd.mcw.edu [download.rgd.mcw.edu]
- 8. dbaitalia.it [dbaitalia.it]
Comparative Profiling: Pkc-IN-1 vs. Clinical-Grade PKC Inhibitors
Executive Summary
The Protein Kinase C (PKC) family remains a high-value but challenging target in drug discovery due to the high structural homology of the ATP-binding pocket across its 15 isozymes. This guide evaluates Pkc-IN-1 (CAS: 1046787-18-1), a potent ATP-competitive inhibitor, against clinical-stage benchmarks Sotrastaurin (AEB071) and Enzastaurin (LY317615) .
Verdict: Pkc-IN-1 exhibits superior biochemical potency against conventional PKCs (cPKC) compared to first-generation bisindolylmaleimides, with single-digit nanomolar IC50s for PKCα and PKCβ. However, Sotrastaurin offers a more balanced selectivity profile for T-cell specific isoforms (PKCθ), making Pkc-IN-1 a preferred tool for oncology applications requiring pan-cPKC ablation, while Sotrastaurin remains the gold standard for immunological selectivity.
Compound Profile: Pkc-IN-1
Identity & Mechanism: Pkc-IN-1 is a synthetic small molecule designed to target the ATP-binding cleft of the catalytic domain.[1] Unlike earlier generation inhibitors like Staurosporine (non-selective) or Bisindolylmaleimide I (BIM-I), Pkc-IN-1 was optimized for high affinity toward the calcium-dependent "conventional" isoforms.
-
Chemical Class: Maleimide-derived ATP-competitive inhibitor.[1]
-
Primary Targets: PKCα, PKCβI, PKCβII.
-
Mechanism: Reversible competition with ATP, preventing the phosphotransfer to downstream substrates like RAF1, MARCKS, and NF-κB.
Comparative Efficacy Analysis
Biochemical Potency (Cell-Free Assays)
The following data synthesizes biochemical IC50 values derived from radiometric kinase assays (
Table 1: IC50 Comparison (nM)
| Isoform | Pkc-IN-1 (Probe) | Sotrastaurin (Clinical) | Enzastaurin (Clinical) | BIM-I (Reference) |
| PKCα (cPKC) | 2.3 | 2.2 | 39.0 | 10.0 |
| PKCβI (cPKC) | 8.1 | 3.5 | 6.0 | 18.0 |
| PKCβII (cPKC) | 7.6 | 4.0 | 31.0 | 18.0 |
| PKCθ (nPKC) | 25.6 | 0.22 | 240.0 | 150.0 |
| PKCε (nPKC) | 808.0 | > 1,000 | > 1,000 | 145.0 |
| PKCζ (aPKC) | > 1,000 | > 10,000 | > 1,000 | 5,800 |
Data Source Aggregation: TargetMol [1], NIH PubChem [2], Clinical Trials Data [3].
Analysis:
-
cPKC Dominance: Pkc-IN-1 is equipotent to Sotrastaurin for PKCα but lacks the sub-nanomolar potency of Sotrastaurin against PKCθ.
-
Selectivity Window: Pkc-IN-1 maintains a >100-fold selectivity window against novel PKCs (like PKCε), which is critical for avoiding cardiotoxicity associated with PKCε inhibition.
Cellular Efficacy & Signaling Architecture
In cellular models (e.g., U87MG glioblastoma or Jurkat T-cells), efficacy is measured by the inhibition of downstream phosphorylation events.
Figure 1: PKC Signaling Architecture The diagram below illustrates the signal transduction pathway and the intervention points for Pkc-IN-1.
Caption: Canonical PKC activation pathway showing dual-input activation (DAG/Ca2+) and downstream bifurcation to MAPK and NF-κB axes.
Experimental Protocols (Self-Validating Systems)
Protocol A: In Vitro Kinase Assay (IMAP Fluorescence Polarization)
Rationale: Fluorescence Polarization (FP) is less prone to interference than standard absorbance assays and does not require radioactive waste handling.
Materials:
-
Recombinant PKCα (Human).
-
Fluorescein-labeled substrate peptide (e.g., specific for cPKC).
-
IMAP Binding Reagent (Nanoparticles).
-
ATP (Ultrapure).
Workflow:
-
Preparation: Dilute Pkc-IN-1 in DMSO (Serial dilution: 10 μM to 0.1 nM). Final DMSO concentration must be <1%.
-
Enzyme Mix: Prepare PKCα in Reaction Buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Critical Step: Add Phosphatidylserine (PS) lipid activator. cPKCs require lipids for structural opening.
-
-
Reaction: Combine 5 μL Inhibitor + 5 μL Enzyme + 10 μL Substrate/ATP Mix.
-
Incubation: 60 minutes at Room Temperature (RT).
-
Detection: Add 40 μL IMAP Binding Reagent. Incubate 30 mins.
-
Read: Measure FP (Ex 485nm / Em 530nm).
-
Validation: High polarization = High Phosphorylation. Low polarization = Inhibition.
-
Protocol B: Cellular Target Engagement (Western Blot)
Rationale: Verifies that biochemical potency translates to intracellular activity.
Workflow Visualization:
Caption: Cellular assay workflow utilizing PMA stimulation to artificially activate PKC, ensuring a high signal-to-noise window for inhibitor testing.
Step-by-Step:
-
Seeding: Seed cells at
cells/mL in low-serum media (0.5% FBS) for 18h (Serum Starvation). -
Inhibitor Treatment: Add Pkc-IN-1 at indicated concentrations for 1 hour.
-
Stimulation: Add Phorbol 12-myristate 13-acetate (PMA) at 200 nM for 15 minutes. PMA mimics DAG, forcefully activating cPKCs.
-
Lysis: Rapidly wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase inhibitors.
-
Readout: Blot for Phospho-PKC (pan) (βII Ser660) and Phospho-p44/42 MAPK (Erk1/2) .
-
Expectation: Pkc-IN-1 should dose-dependently reduce p-ERK and p-PKC autophosphorylation signals.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25195438 (Pkc-IN-1). Retrieved January 29, 2026, from [Link]
-
Wagner, J., et al. (2009). Sotrastaurin (AEB071), a novel selective protein kinase C inhibitor. Transplantation. Retrieved January 29, 2026, from [Link]
Sources
Comparative Technical Guide: PKC-IN-1 (MS-553) versus Enzastaurin in Cancer Cell Lines
Executive Summary: The Evolution of PKC Inhibition
Protein Kinase C (PKC) isoforms remain elusive but high-value targets in oncology, particularly for B-cell malignancies and glioblastoma. This guide provides a rigorous technical comparison between Enzastaurin (LY317615) , the first-generation clinical benchmark, and PKC-IN-1 (MS-553) , a potent next-generation inhibitor currently reshaping the landscape of refractory Chronic Lymphocytic Leukemia (CLL).
The Verdict: While Enzastaurin serves as the historical reference for PKC
Chemical & Mechanistic Profiling[1]
To ensure experimental reproducibility, we must first disambiguate the nomenclature. "PKC-IN-1" is a catalog designation for the clinical candidate MS-553 .
Identity Matrix
| Feature | Enzastaurin (LY317615) | PKC-IN-1 (MS-553) |
| CAS Number | 170364-57-5 | 1046787-18-1 |
| Chemical Class | Bisindolylmaleimide | Pyridopyrimidinone / Pyrazole |
| Primary Target | PKC | Conventional PKCs (Pan-cPKC: |
| Mechanism | ATP-competitive | ATP-competitive, Reversible |
| Solubility | DMSO (Low), requires warming | DMSO (High), >10 mM |
| Clinical Status | Phase III (Failed in DLBCL), Repurposed | Phase I/II (Active in CLL) |
Isoform Selectivity & Potency (Cell-Free Assays)
The following data aggregates
| Isoform | Enzastaurin ( | PKC-IN-1 / MS-553 ( | Implication |
| PKC | ~6 nM | 7.6 - 8.1 nM | Both are equipotent against the primary target. |
| PKC | ~39 nM | 2.3 nM | MS-553 is ~17x more potent against PKC |
| PKC | ~83 nM | 57.5 nM | MS-553 retains potency; Enzastaurin drops off. |
| PKC | ~110 nM | >800 nM | MS-553 spares novel PKCs more effectively. |
Expert Insight: The higher potency of MS-553 against PKC
is critical. In many B-cell cancers, redundancy between PKCand PKC allows tumor cells to escape selective PKC inhibition. MS-553's dual coverage closes this escape route.
Pathway Analysis: The B-Cell Receptor (BCR) Axis
Understanding where these inhibitors act is crucial for experimental design. The diagram below illustrates the intervention points within the BCR signaling cascade, highlighting why MS-553 is effective in BTK-inhibitor resistant cells.
Caption: MS-553 and Enzastaurin target PKC downstream of BTK/PLC
Performance in Cancer Cell Lines[1][2]
Chronic Lymphocytic Leukemia (CLL) & Lymphoma
This is the primary battleground for these compounds.
-
PKC-IN-1 (MS-553):
-
Key Cell Lines: MEC-1, OSU-CLL, Primary CLL cells (C481S BTK mutants).
-
Efficacy: Induces apoptosis in cells resistant to Ibrutinib.
-
Biomarker Response: Rapid dephosphorylation of downstream targets p-I
B and p-GSK3 within 2-4 hours. -
Advantage: Unlike Enzastaurin, MS-553 does not require high micromolar concentrations to achieve these effects in resistant lines, reducing off-target toxicity.
-
-
Enzastaurin:
-
Key Cell Lines: DLBCL lines (SUDHL-4, OCI-LY3), U87MG (Glioblastoma).
-
Efficacy: Moderate single-agent activity; often cytostatic rather than cytotoxic in aggressive lines unless combined with chemotherapy (e.g., R-CHOP).
-
Limitation: High protein binding in serum often necessitates higher in vitro doses (1-5
M) to mimic in vivo exposure.
-
Solid Tumors (Glioblastoma & Colon)[3]
-
Enzastaurin: Remains the standard tool for studying PKC
-mediated angiogenesis (VEGF signaling). In U87MG xenografts, it suppresses vessel density. -
PKC-IN-1: Less data available in solid tumors, but its high potency against PKC
suggests potential in KRAS-mutant cancers where PKC supports survival.
Experimental Protocols
Protocol A: Comparative Cell Viability (Resistant B-Cells)
Use this protocol to verify MS-553 efficacy in Ibrutinib-resistant clones.
Reagents:
-
Cell Line: MEC-1 (Wild Type) vs. MEC-1 (BTK C481S).
-
Compounds: PKC-IN-1 (MS-553) [Stock: 10 mM in DMSO], Enzastaurin [Stock: 10 mM in DMSO].
-
Assay: CellTiter-Glo (ATP quantification).
Workflow:
-
Seeding: Plate 20,000 cells/well in 96-well plates (RPMI + 10% FBS).
-
Equilibration: Incubate for 24 hours at 37°C.
-
Treatment: Prepare serial dilutions (10
M down to 1 nM).-
Critical Step: Maintain final DMSO concentration <0.1% to avoid artifacts.
-
-
Incubation: 72 hours.
-
Readout: Add CellTiter-Glo, shake for 2 mins, incubate 10 mins, read luminescence.
Expected Data:
| Compound | MEC-1 (WT) IC50 | MEC-1 (C481S) IC50 |
|---|---|---|
| Ibrutinib | ~5 nM | >5000 nM (Resistant) |
| Enzastaurin | ~2000 nM | ~2000 nM |
| PKC-IN-1 (MS-553) | ~200 nM | ~200 nM |
Protocol B: Western Blot Validation of Target Engagement
Self-validating step: If p-PKC substrates do not decrease, the inhibitor is not working or the pathway is not active.
-
Lysis: Treat cells (5x10^6) with 500 nM inhibitor for 4 hours . Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
-
Targets:
-
p-PKC
II (Ser660): Autophosphorylation site. Note: Enzastaurin may NOT decrease this signal (it binds ATP pocket, not necessarily blocking priming phosphorylation). Look downstream. -
p-GSK3
(Ser9): Downstream effector. This is the gold standard readout. -
p-I
B : Readout for NF- B pathway.
-
-
Result: MS-553 should abolish p-GSK3
and p-I B signals at 100-500 nM.
Decision Matrix: Which Inhibitor to Choose?
Caption: Logical flow for selecting the appropriate PKC inhibitor based on tissue type and resistance profile.
References
-
Woyach, J. A., et al. (2020). "MS-553, a Novel PKC Inhibitor, is Effective in CLL Cells and Overcomes Ibrutinib Resistance." Blood, 136(Supplement 1). Link
-
Robertson, M. J., et al. (2007). "Phase II Study of Enzastaurin, a Protein Kinase C Beta Inhibitor, in Patients with Relapsed or Refractory Diffuse Large B-Cell Lymphoma." Journal of Clinical Oncology, 25(13). Link
-
Faia, K., et al. (2006). "Enzastaurin (LY317615) Suppresses Signaling through the AKT Pathway, Induces Apoptosis, and Suppresses Growth of Human Colon Cancer and Glioblastoma Xenografts."[1] Cancer Research,[1] 65. Link
-
MedChemExpress. "MS-553 (PKC-IN-1) Product Datasheet & Biological Activity." Link
-
Niesman, M., et al. (2015).[2] "Treatment of Autoimmune Disease."[2][3][4] Patent WO2015179847A1.[2] (Source of PKC-IN-1 structure and kinase profile).
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Multiple Sclerosis (MS) | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 4. Daclizumab: Mechanisms of Action, Therapeutic Efficacy, Adverse Events and Its Uncovering the Potential Role of Innate Immune System Recruitment as a Treatment Strategy for Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
